molecular formula C7H13NO B1485406 trans-2-(Azetidin-1-yl)cyclobutan-1-ol CAS No. 2165719-46-8

trans-2-(Azetidin-1-yl)cyclobutan-1-ol

カタログ番号: B1485406
CAS番号: 2165719-46-8
分子量: 127.18 g/mol
InChIキー: RJWDLVZERKSWDM-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(Azetidin-1-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(Azetidin-1-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1R,2R)-2-(azetidin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-2-6(7)8-4-1-5-8/h6-7,9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDLVZERKSWDM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to trans-2-(Azetidin-1-yl)cyclobutan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of strained ring systems in medicinal chemistry has consistently yielded compounds with novel pharmacological profiles. This guide provides a comprehensive technical overview of trans-2-(azetidin-1-yl)cyclobutan-1-ol, a molecule embodying the unique structural and electronic properties of both azetidine and cyclobutane moieties. While a specific CAS number for this compound is not publicly registered, indicating its novelty, its molecular formula is determined to be C₇H₁₃NO with a molecular weight of 127.18 g/mol . This document will detail a proposed synthetic pathway, in-depth characterization methodologies, and explore the promising, yet untapped, therapeutic applications of this compound, grounded in the established significance of its constituent scaffolds in drug discovery.

Introduction: The Strategic Integration of Strained Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug design.[1] Its rigid, sp³-rich structure can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for interacting with biological targets.[2][3] Similarly, the cyclobutane motif, a four-membered carbocycle, offers a conformationally restricted alternative to more flexible alkyl chains or sterically demanding aromatic rings, often leading to improved potency and selectivity.[4][5] The strategic combination of these two strained rings in trans-2-(azetidin-1-yl)cyclobutan-1-ol presents a unique three-dimensional architecture with significant potential for novel pharmacological activity.

This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar molecules. By providing a plausible synthetic route and outlining key analytical techniques, we aim to facilitate further investigation into the therapeutic promise of azetidinyl-cyclobutanol derivatives.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is crucial for any new chemical entity. The key identifiers for trans-2-(azetidin-1-yl)cyclobutan-1-ol are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NOCalculated
Molecular Weight 127.18 g/mol [6][7][8][9]
CAS Number Not available-
Predicted LogP -0.5 to 0.5(Based on similar structures)
Predicted pKa 8.5 - 9.5 (for the azetidine nitrogen)(Based on similar structures)

Synthesis and Purification

Synthetic_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Nucleophilic Ring Opening Cyclobutene Cyclobutene mCPBA m-CPBA DCM, 0°C to rt Cyclobutene_epoxide Cyclobutene epoxide mCPBA->Cyclobutene_epoxide Ring_Opening EtOH, 80°C Cyclobutene_epoxide->Ring_Opening Azetidine Azetidine (Nucleophile) Azetidine->Ring_Opening Target_Molecule trans-2-(Azetidin-1-yl)cyclobutan-1-ol Ring_Opening->Target_Molecule

A proposed two-step synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol.
Experimental Protocol

Step 1: Synthesis of Cyclobutene Epoxide

  • To a solution of cyclobutene (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cyclobutene epoxide.

Step 2: Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol

  • In a sealed tube, dissolve cyclobutene epoxide (1.0 eq) and azetidine (1.2 eq) in ethanol (0.5 M).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, methanol/DCM gradient with 1% triethylamine) to afford trans-2-(azetidin-1-yl)cyclobutan-1-ol. The trans isomer is the expected major product due to the backside attack of the nucleophile on the epoxide.

Characterization

The structural elucidation and confirmation of purity for the synthesized trans-2-(azetidin-1-yl)cyclobutan-1-ol would rely on a combination of standard spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of protons on the azetidine and cyclobutane rings, with characteristic chemical shifts and coupling constants. The trans stereochemistry can be confirmed by the coupling constant between the protons on C1 and C2 of the cyclobutane ring.

    • ¹³C NMR will show the seven distinct carbon signals corresponding to the molecular formula C₇H₁₃NO.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-N stretching vibrations for the azetidine ring.

  • Purity Analysis: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase will be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery

The unique structural features of trans-2-(azetidin-1-yl)cyclobutan-1-ol suggest its potential as a valuable building block in medicinal chemistry. The azetidine moiety can act as a bioisostere for other cyclic amines, while the cyclobutanol portion provides a rigid scaffold for the presentation of pharmacophoric groups.[10]

Central Nervous System (CNS) Disorders

Azetidine-containing compounds have shown significant promise as modulators of CNS targets.[1] The conformational rigidity imparted by the cyclobutane ring could lead to enhanced selectivity for specific receptor subtypes, potentially reducing off-target effects. The hydroxyl group can participate in hydrogen bonding interactions within a receptor binding pocket, further enhancing affinity.

Anticancer Agents

The cyclobutane scaffold is present in several anticancer agents.[4][5] The incorporation of the polar azetidine ring could improve the pharmacokinetic properties of a potential drug candidate, such as solubility and metabolic stability. This scaffold could be explored for the development of kinase inhibitors or modulators of protein-protein interactions.

Anti-infective Agents

The azetidine ring is a key component of some antibacterial agents. The unique three-dimensional shape of trans-2-(azetidin-1-yl)cyclobutan-1-ol could allow it to access novel binding sites on bacterial enzymes or proteins, potentially overcoming existing resistance mechanisms.

Conclusion

trans-2-(Azetidin-1-yl)cyclobutan-1-ol represents a novel and intriguing chemical entity with significant potential for application in drug discovery and development. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and exploration of its therapeutic potential. The strategic combination of the azetidine and cyclobutane rings offers a unique opportunity to develop next-generation therapeutics with improved pharmacological and pharmacokinetic profiles. Further research into this and related scaffolds is warranted to fully unlock their potential in addressing unmet medical needs.

References

  • National Institute of Standards and Technology. Cyclohexanecarboxamide. NIST Chemistry WebBook. [Link]

  • van der Heijden, R., et al. (2021). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • National Institute of Standards and Technology. Cyclohexanecarboxamide. [Link]

  • Wikipedia. C7H13NO2. [Link]

  • PubChem. Cyclohexanecarboxamide. [Link]

  • PubChem. Cyclohexylformamide. [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • van der Heijden, R., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Klán, P., et al. (2018). Synthesis of 2-Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence.
  • Cho, S. Y., & Cha, J. K. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339.
  • Wang, Y., et al. (2025). Ag(I)-Catalyzed Tandem Cyclization–Cycloaddition–Isomerization Reaction of 2-Alkynylbenzaldoxime with Bicyclobutane: A Route to Multiply Substituted Cyclobutanols. Organic Letters.
  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones.
  • Willems, D., et al.
  • Mahapatra, M., et al. Azetidinone Derived Drugs: Biological Significance and Their Future Scope in Chemical Synthesis. IIP Series.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Singh, R., & Kumar, V. (2025). Azetidines of pharmacological interest.
  • PharmaBlock.
  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. PubMed.
  • Wang, L., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
  • Sanfiel, J., et al. Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Alkylation – Cope Rearrangement: Synthesis of Linked Heterocycles. ChemRxiv.
  • Cheekatla, S. R. (2026).
  • Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • DiRocco, D. A., et al. (2025).
  • Kaabi, A., et al. (2022).
  • Organic Chemistry Portal. Azetidine synthesis.
  • Rodríguez-Muñiz, G. M., et al. (2023). Structure of the cis- and trans- azetidine stereoisomers and the...
  • PubChem. 2-(But-2-en-1-yl)cyclobutan-1-ol. [Link]

  • Sayya, S., & Haboula, M. (2026). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.

Sources

Methodological & Application

Synthesis route and protocol for trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Introduction: The Value of Sp³-Rich Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a significant trend of "escaping from flatland"—a strategic move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1] Four-membered carbocycles, such as cyclobutanes, are highly sought-after backbones in this context. Their inherent ring strain and well-defined, non-planar geometry make them valuable as conformationally restricted bioisosteres, offering improved physicochemical properties like solubility and metabolic stability.[1][2]

When functionalized with key pharmacophoric elements, the utility of the cyclobutane core is further enhanced. The trans-2-aminocyclobutanol moiety, in particular, serves as a versatile building block for a range of complex and bioactive molecules.[3] This guide details a robust and stereoselective synthetic route to trans-2-(Azetidin-1-yl)cyclobutan-1-ol, a compound that combines the desirable cyclobutane scaffold with an azetidine ring—another privileged structure known to impart favorable properties in drug candidates.[2][4][5]

This two-step protocol is designed for researchers in organic synthesis and drug development, providing a clear rationale for the chosen methodology, a detailed experimental procedure, and guidance on achieving high diastereoselectivity.

Overall Synthetic Strategy

The synthesis is approached via a two-step sequence starting from a commercially available cyclobutane precursor. The strategy hinges on the initial formation of an α-aminoketone intermediate, followed by a substrate-controlled diastereoselective reduction to establish the desired trans stereochemistry between the azetidinyl and hydroxyl groups.

G cluster_0 Step 1: Amination cluster_1 Step 2: Diastereoselective Reduction start 1,2-Bis(trimethylsilyloxy)cyclobutene + Azetidine intermediate 2-(Azetidin-1-yl)cyclobutan-1-one start->intermediate  HCl (cat.) DCM intermediate_redux 2-(Azetidin-1-yl)cyclobutan-1-one product trans-2-(Azetidin-1-yl)cyclobutan-1-ol intermediate_redux->product  L-Selectride THF, -78 °C

Figure 1: High-level overview of the two-step synthetic route.

Part 1: Synthesis of 2-(Azetidin-1-yl)cyclobutan-1-one

Scientific Rationale

The synthesis of the key α-aminoketone intermediate is achieved through the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with azetidine.[6] This starting material is a stable and readily accessible equivalent of the enolate of cyclobutanone.[6] The reaction is catalyzed by acid, which protonates one of the silyloxy groups, initiating a cascade that results in the formation of an oxonium ion. The nitrogen of azetidine then acts as a nucleophile, attacking the C2 position. Subsequent loss of the second silyl group and tautomerization yields the desired 2-aminocyclobutanone derivative.[7][8] This method is effective for reacting weakly nucleophilic nitrogen sources with the cyclobutene precursor.[6][8]

Detailed Experimental Protocol

Safety: Azetidine is a volatile and corrosive amine. All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dichloromethane is a suspected carcinogen.

Table 1: Reagents for 2-(Azetidin-1-yl)cyclobutan-1-one Synthesis

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
1,2-Bis(trimethylsilyloxy)cyclobutene230.4810.01.02.31 g
Azetidine57.1011.01.10.63 g (0.74 mL)
2.0 M HCl in Diethyl Ether36.461.00.10.50 mL
Dichloromethane (DCM)84.93--40 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2-bis(trimethylsilyloxy)cyclobutene (2.31 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add azetidine (0.74 mL, 11.0 mmol) to the stirred solution.

  • Add the 2.0 M solution of HCl in diethyl ether (0.50 mL, 1.0 mmol) dropwise over 5 minutes. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 2-(azetidin-1-yl)cyclobutan-1-one as a pale yellow oil.

Expected Characterization:

  • ¹H NMR: Resonances corresponding to the cyclobutane ring protons and the azetidine ring protons.

  • ¹³C NMR: A peak for the ketone carbonyl (typically >200 ppm) and other aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass (C₇H₁₁NO, M.W. = 125.17).

Part 2: Diastereoselective Reduction to trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Scientific Rationale for Stereoselectivity

Achieving the desired trans configuration requires a diastereoselective reduction of the ketone. The stereochemical outcome is dictated by the existing stereocenter at the C2 position, which bears the bulky azetidinyl group. According to established models for the reduction of α-chiral ketones, a bulky reducing agent will preferentially attack the carbonyl from the face opposite to the large substituent.[9]

In this case, the azetidinyl group sterically hinders the syn-face of the ketone. Therefore, the hydride will be delivered to the anti-face, resulting in the formation of the trans-alcohol as the major diastereomer. The use of a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), at low temperatures is crucial to maximize this steric bias and achieve high diastereoselectivity.[10]

Figure 2: Rationale for the diastereoselective reduction of the α-aminoketone.

Detailed Experimental Protocol

Safety: L-Selectride is a pyrophoric reagent and reacts violently with water. All operations must be conducted under a strict inert atmosphere. Use oven-dried glassware and anhydrous solvents. Handle L-Selectride with extreme care using appropriate syringes or cannulation techniques. Hydrogen peroxide is a strong oxidizer.

Table 2: Reagents for Diastereoselective Reduction

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
2-(Azetidin-1-yl)cyclobutan-1-one125.175.01.0626 mg
L-Selectride (1.0 M in THF)190.116.01.26.0 mL
Anhydrous Tetrahydrofuran (THF)72.11--25 mL
3 M NaOH (aq)40.00--5 mL
30% H₂O₂ (aq)34.01--5 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the 2-(azetidin-1-yl)cyclobutan-1-one (626 mg, 5.0 mmol) and anhydrous THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of L-Selectride in THF (6.0 mL, 6.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction cautiously at -78 °C by the slow, dropwise addition of water (2 mL).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Carefully add 3 M aqueous NaOH (5 mL), followed by the slow, dropwise addition of 30% aqueous H₂O₂ (5 mL) to oxidize the borane byproducts. (Caution: Exothermic reaction and gas evolution).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (a small amount of triethylamine, ~1%, can be added to the eluent to prevent streaking) to yield trans-2-(azetidin-1-yl)cyclobutan-1-ol.

Expected Characterization:

  • ¹H NMR: The disappearance of the ketone and the appearance of a new resonance for the carbinol proton (CH-OH). The stereochemistry can often be determined by the coupling constant (J) between the protons on C1 and C2. A larger J value is typically indicative of a trans (diaxial-like) relationship.

  • ¹³C NMR: The carbonyl peak will be replaced by a new peak for the alcohol carbon (typically 60-80 ppm).

  • IR Spectroscopy: Appearance of a broad O-H stretch around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the expected mass (C₇H₁₃NO, M.W. = 127.19).

References

  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Diastereo- and Enantioselective Synthesis of (+)- and (-)-cis-2-Aminocyclobutanols. ResearchGate. [Link]

  • Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]

  • Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Loyola eCommons. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

  • Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. National Institutes of Health. [Link]

Sources

Application Note & Protocols: Strategic Incorporation of trans-2-(Azetidin-1-yl)cyclobutan-1-ol into API Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Small, strained ring systems, particularly those rich in sp³-hybridized carbons, have emerged as powerful tools for escaping "flatland" and accessing new, biologically relevant chemical space.[1][2][3] The azetidine and cyclobutane motifs, in particular, are increasingly recognized for their ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties such as solubility.[2][4][5][6][7] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of the bifunctional building block, trans-2-(Azetidin-1-yl)cyclobutan-1-ol , into active pharmaceutical ingredient (API) scaffolds. We will explore the causality behind experimental choices, provide step-by-step methodologies for its derivatization, and present a framework for troubleshooting common synthetic challenges.

The Strategic Rationale: Why Azetidinyl-Cyclobutanol?

The decision to incorporate a specific building block into a lead series must be driven by a clear hypothesis about its potential to improve drug-like properties. The trans-2-(azetidin-1-yl)cyclobutan-1-ol scaffold offers a unique convergence of advantageous features.

  • Conformational Rigidity: Both the azetidine and cyclobutane rings are conformationally constrained. The four-membered carbocycle adopts a puckered conformation, while the azetidine ring is similarly non-planar.[1][8] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity.[3][4]

  • Three-Dimensionality (sp³-Richness): The scaffold is inherently three-dimensional, a stark contrast to the predominantly flat aromatic rings common in many legacy drugs. This 3D character can disrupt crystal packing to improve solubility and provides vectors for substituent placement into unexplored regions of a target's binding pocket.[2][9]

  • Improved Metabolic Stability: The azetidine nitrogen is often more resistant to N-dealkylation compared to larger, less-strained saturated heterocycles.[4] The cyclobutane ring can also serve as a metabolically robust isostere for more labile groups like gem-dimethyls or alkenes.[1]

  • Dual-Vector Functionalization: The scaffold presents two orthogonal points for diversification: the secondary amine of the azetidine ring and the secondary alcohol of the cyclobutane ring. This allows for the rapid generation of libraries to explore structure-activity relationships (SAR).

G cluster_0 Core Challenge in Lead Optimization cluster_1 Strategic Intervention cluster_2 Anticipated Improvements (PK/PD) Lead Flexible, Metabolically Labile Lead Compound Incorp Incorporate trans-2-(Azetidin-1-yl)cyclobutan-1-ol Lead->Incorp Bioisosteric Replacement or Scaffold Hop Prop1 Increased Rigidity & Potency Incorp->Prop1 Prop2 Enhanced Metabolic Stability Incorp->Prop2 Prop3 Improved Solubility (Reduced Planarity) Incorp->Prop3 Prop4 Access to Novel Chemical Space Incorp->Prop4

Figure 1: Logical workflow for improving lead compounds using the azetidinyl-cyclobutanol scaffold.

Synthetic Accessibility of the Core Scaffold

While trans-2-(azetidin-1-yl)cyclobutan-1-ol may not be a stock commercial building block, its synthesis can be achieved through established methodologies. A plausible and robust approach involves the nucleophilic ring-opening of a cyclobutene oxide intermediate with azetidine.

Protocol 1: Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol

  • Epoxidation of Cyclobutene:

    • To a solution of cyclobutene (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 20 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • Causality: m-CPBA is a standard, reliable reagent for alkene epoxidation. The reaction is performed at low temperature to control the exothermic reaction and minimize side products.

    • Monitor by TLC or GC-MS for the consumption of cyclobutene.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature to yield crude 1,2-epoxycyclobutane. Caution: This product is volatile.

  • Ring-Opening with Azetidine:

    • Dissolve the crude 1,2-epoxycyclobutane (1.0 eq) in isopropanol (0.3 M).

    • Add azetidine (2.0 eq) to the solution. For salt forms of azetidine, pre-neutralize with a suitable base.

    • Heat the reaction mixture in a sealed vessel to 60-70 °C for 12-18 hours.

    • Causality: The use of excess azetidine drives the reaction to completion. The reaction proceeds via an S_N2 mechanism, where the azetidine nitrogen attacks one of the epoxide carbons, resulting in the trans stereochemistry. Isopropanol is a suitable polar protic solvent for this type of reaction.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel (using a gradient of DCM/Methanol with 0.1% triethylamine) to afford trans-2-(azetidin-1-yl)cyclobutan-1-ol.

Core Application Protocols: Derivatization of the Scaffold

The true utility of this scaffold lies in its versatile and orthogonal functionalization capabilities. Below are detailed protocols for derivatizing both the azetidine nitrogen and the cyclobutanol oxygen.

G cluster_N Vector 1: Azetidine N-Functionalization cluster_O Vector 2: Cyclobutanol O-Functionalization Scaffold trans-2-(Azetidin-1-yl)cyclobutan-1-ol N_Arylation N-Arylation (Buchwald-Hartwig) Scaffold->N_Arylation N_Acylation N-Acylation (Amide Formation) Scaffold->N_Acylation N_Sulfonylation N-Sulfonylation Scaffold->N_Sulfonylation O_Etherification O-Etherification (Williamson) Scaffold->O_Etherification O_Esterification O-Esterification Scaffold->O_Esterification O_Mitsunobu Mitsunobu Reaction Scaffold->O_Mitsunobu G cluster_logic cluster_solutions Start Low Reaction Yield? Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Conditions Screen Ligands, Bases, & Solvents Start->Check_Conditions Check_Side_Rxns Analyze Crude Mixture for Side Products (e.g., LC-MS, NMR) Start->Check_Side_Rxns Sol_Reagents Use Fresh Reagents & Pre-catalysts Check_Reagents->Sol_Reagents If Impure/Inactive Sol_Conditions Consult Ligand Screening Guides Check_Conditions->Sol_Conditions If Sub-optimal Sol_Side_Rxns Identify Decomposition (e.g., Ring-Opening) Check_Side_Rxns->Sol_Side_Rxns If Observed Optimize_Temp Vary Reaction Temperature & Time Sol_Optimize Find Optimal Kinetic Window Optimize_Temp->Sol_Optimize Sol_Side_Rxns->Optimize_Temp To Minimize

Sources

Application Notes and Protocols for the Coupling of trans-2-(Azetidin-1-yl)cyclobutan-1-ol with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azetidinyl- and Cyclobutyl- Moieties in Modern Drug Discovery

The confluence of strained ring systems with pharmacologically relevant scaffolds represents a burgeoning frontier in medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable motifs in drug design due to their unique ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and binding affinity.[1][2] Their rigid, three-dimensional structure provides a distinct vector for substituent placement, allowing for precise interaction with biological targets.[3][4] Similarly, the cyclobutane motif is increasingly utilized as a bioisostere for larger, more flexible, or aromatic groups, offering a way to navigate and explore novel chemical space while maintaining or enhancing biological activity.[5] The combination of these two motifs in trans-2-(azetidin-1-yl)cyclobutan-1-ol presents a unique building block for the synthesis of novel chemical entities with significant potential in drug development programs, such as the development of Janus kinase (JAK) inhibitors.[6]

This document provides a comprehensive guide to the palladium-catalyzed N-arylation of trans-2-(azetidin-1-yl)cyclobutan-1-ol, a key transformation for the incorporation of this valuable scaffold into a diverse range of molecular architectures. The protocols and insights provided herein are grounded in the principles of the Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen bonds.[7][8]

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex Ar-X amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)-NR2(L) amine_coordination->amido_complex R2NH, Base amido_complex->pd0 reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR2 reductive_elimination->product l1 Pd Species l2 Reaction Step l3 Reagents/Products k1 k2 k3

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

A key consideration for the N-arylation of trans-2-(azetidin-1-yl)cyclobutan-1-ol is the presence of the secondary alcohol. While alcohols can undergo palladium-catalyzed C-O coupling, the strategic selection of ligands and bases can strongly favor the desired C-N bond formation.[7] For secondary amines, bulky, electron-rich phosphine ligands are often employed to promote reductive elimination from the palladium(II) amido complex, outcompeting potential side reactions.

Catalyst and Reagent Selection: A Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium source, ligand, and base. For the coupling of a sterically accessible secondary cyclic amine like trans-2-(azetidin-1-yl)cyclobutan-1-ol, the following recommendations are based on established principles and literature precedents.

Palladium Precatalyst:

Third-generation (G3) Buchwald precatalysts, such as RuPhos Pd G3 , are highly recommended. These air- and moisture-stable complexes offer several advantages, including high reactivity, lower catalyst loadings, and the accurate delivery of the optimal ligand-to-palladium ratio, leading to more reproducible results.[10][11]

Ligand:

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is an excellent choice for the coupling of secondary amines. Its steric bulk and electron-donating properties facilitate the crucial reductive elimination step, leading to higher yields and faster reaction times.[12][13]

Base:

The choice of base is critical, especially in the presence of the hydroxyl group. A strong, non-nucleophilic base is required to deprotonate the secondary amine. Lithium hexamethyldisilazide (LHMDS) is a particularly suitable choice as it is known to be compatible with sensitive functional groups.[8][14] Its use can help to minimize potential side reactions involving the alcohol.

Solvent:

Aprotic, non-polar, or weakly polar solvents are typically used. Toluene or 1,4-dioxane are common choices that have been shown to be effective in a wide range of Buchwald-Hartwig reactions.

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of trans-2-(azetidin-1-yl)cyclobutan-1-ol with an aryl bromide. This procedure is based on general protocols for the coupling of secondary amines and should be optimized for specific substrates.[14]

Materials:

  • trans-2-(Azetidin-1-yl)cyclobutan-1-ol

  • Aryl bromide

  • RuPhos Pd G3 precatalyst[7][10][11]

  • RuPhos ligand

  • Lithium hexamethyldisilazide (LHMDS) (as a 1.0 M solution in THF)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), trans-2-(azetidin-1-yl)cyclobutan-1-ol (1.2 mmol, 1.2 equiv), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Base Addition: Add the LHMDS solution (1.5 mL of a 1.0 M solution in THF, 1.5 equiv) dropwise via syringe at room temperature.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(azetidin-1-yl)cyclobutan-1-ol.

Table 1: Representative Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precatalyst RuPhos Pd G3 (1-2 mol%)High activity and stability, ensures accurate ligand:Pd ratio.[10]
Ligand RuPhos (2-4 mol%)Bulky, electron-rich ligand ideal for secondary amines.[12]
Base LHMDS (1.5-2.0 equiv)Strong, non-nucleophilic base compatible with hydroxyl groups.[8][14]
Solvent Toluene or 1,4-DioxaneAprotic solvents commonly used in Buchwald-Hartwig reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Amine/Aryl Halide Ratio 1.2 : 1.0A slight excess of the amine is often beneficial.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is not strong enough.1. Use a fresh batch of precatalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Switch to a stronger base like NaOtBu, but be mindful of potential side reactions with the alcohol.
Formation of C-O Coupled Product The alkoxide formed from the deprotonation of the hydroxyl group is competing with the amine for coupling.This is less likely with the recommended conditions (RuPhos/LHMDS). If observed, consider protecting the alcohol with a silyl protecting group (e.g., TBS) prior to the coupling reaction.
Hydrodehalogenation of Aryl Halide A common side reaction in Buchwald-Hartwig aminations.Optimize the reaction temperature and catalyst loading. Sometimes a change in ligand can suppress this side reaction.

Conclusion

The palladium-catalyzed N-arylation of trans-2-(azetidin-1-yl)cyclobutan-1-ol provides a powerful and direct route to a novel class of compounds with significant potential in drug discovery. By leveraging the well-established Buchwald-Hartwig amination methodology and carefully selecting the appropriate catalyst system, researchers can efficiently synthesize a diverse library of N-aryl derivatives. The use of modern, highly active precatalysts such as RuPhos Pd G3, in combination with a suitable base like LHMDS, allows for the reaction to proceed chemoselectively, often without the need for protecting the hydroxyl group. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Grokipedia. Buchwald-Hartwig Amination. [Link]

  • Nolan, S. P., et al. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubChem. 1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-azetidineacetonitrile. [Link]

  • Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014, 16, 4388-4391.
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Hartwig, J. F., et al. "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines." Journal of the American Chemical Society, 2009, 131, 11049-11061.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic letters, 16(16), 4388–4391.
  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?". WuXi AppTec, 25 Nov. 2024.
  • Gessner, V. H., et al. "Palladium Catalyzed Amination of Aryl Chlorides." Wiley Analytical Science, 9 July 2019.
  • Carreira, E. M., et al. "A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes." Journal of the American Chemical Society, 2021.
  • Didier, D., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Didier, D., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Reddy, L. R., et al. "Novel process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile or a salt thereof." Technical Disclosure Commons, 2025.
  • PubChem. Azetidine and cyclobutane derivatives as JAK inhibitors. [Link]

  • Wesołowska, A., et al. "Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors." Molecules, 2020, 25(24), 6036.
  • MacMillan, D. W. C., et al. "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis." Tetrahedron, 2015, 71(35), 5896-5901.
  • Glorius, F., et al. "Two Catalytic Protocols for the Synthesis of N-Aryl Sulfoximines From Aryl Thianthrenium Salts." Angewandte Chemie International Edition, 2021, 60(23), 12891-12896.
  • de la Torre, M. C., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2021, 17, 3069-3077.
  • Stahl, S. S., & Liu, G.
  • Brandi, A., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Taylor & Francis Online. Arylation – Knowledge and References. [Link]

  • Majumdar, S. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 2021, 11(22), 13265-13285.
  • Enamine & Pfizer. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2023.

Sources

Application of trans-2-(Azetidin-1-yl)cyclobutan-1-ol in sp³-Rich Drug Design: A Technical Guide to Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes & Protocols

Executive Summary: The Paradigm Shift to 3D Architecture

The pharmaceutical industry's strategic pivot toward the "Escape from Flatland" principle emphasizes the incorporation of sp³-hybridized carbons to enhance the physicochemical properties and clinical success rates of drug candidates. Flat, aromatic-heavy molecules frequently suffer from poor aqueous solubility, high off-target promiscuity, and rapid metabolic clearance.

To address these liabilities, trans-2-(azetidin-1-yl)cyclobutan-1-ol has emerged as a premium, highly rigidified building block. By fusing two highly strained four-membered rings—an oxygen-containing cyclobutanol and a nitrogen-containing azetidine—this motif acts as a conformationally locked bioisostere for flexible dialkylaminoalkoxy side chains (commonly found in antihistamines and estrogen receptor modulators). This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for integrating this sp³-rich module into modern drug scaffolds.

Mechanistic Rationale & Physicochemical Tuning

As a Senior Application Scientist, I approach scaffold decoration not just as a synthetic exercise, but as a strategic modulation of molecular properties. The selection of trans-2-(azetidin-1-yl)cyclobutan-1-ol is driven by three field-proven causalities:

  • Topological Rigidity & Entropic Penalty: Azetidines have gained prominence due to their innate rigidity, which drastically reduces the entropic penalty of ligand binding compared to flexible acyclic amines 1. The cyclobutane core further locks the spatial relationship between the basic nitrogen and the oxygen attachment vector.

  • Basicity (pKₐ) Modulation: The bond angles of the four-membered azetidine ring (~90°) force the nitrogen lone pair into an orbital with higher s-character. This holds the electrons closer to the nucleus, effectively lowering the pKₐ of the tertiary amine to ~8.2–8.5. This is the "sweet spot" in drug design: basic enough to form critical salt bridges with target proteins, but low enough to mitigate hERG channel liabilities and phospholipidosis.

  • Metabolic Shielding: Four-membered carbo- and heterocycles represent privileged motifs that increase metabolic stability compared to linear or larger cyclic analogs 2. The lack of exposed, flexible α-protons shields the molecule from rapid Cytochrome P450 (CYP450)-mediated N-dealkylation.

Pharmacophore Azetidine Azetidine Ring (Tertiary Amine) Target Target Protein (Salt Bridge / H-Bond) Azetidine->Target pKa ~8.5 Protonated at pH 7.4 Cyclobutane Cyclobutane Core (Rigid Spacer) Cyclobutane->Target Conformation Locking Hydroxyl Hydroxyl Group (Attachment Vector) Synthesis Late-Stage Functionalization Hydroxyl->Synthesis O-Alkylation / Mitsunobu Synthesis->Target Drug-Target Complex

Pharmacophoric roles and synthetic utility of the azetidinyl-cyclobutanol motif.

Quantitative Data Presentation

To illustrate the impact of this building block, Table 1 compares the physicochemical properties of a standard flexible basic side chain against the rigidified azetidinyl-cyclobutoxy motif. The integration of azetidine motifs into drug design increasingly favors these three-dimensional frameworks to drive scaffold diversity 3.

Table 1: Comparative Physicochemical Profiling of Basic Side Chains

PropertyDimethylaminoethoxy (Linear)Piperidinyl-propoxy (Flexible Ring)trans-2-(Azetidin-1-yl)cyclobutoxy (Rigid sp³)
Local Fsp³ 1.001.001.00
Topological Rigidity Low (High entropic penalty)MediumHigh (Locked vector)
Calculated pKₐ ~9.2~9.8~8.2 - 8.5
Relative LogD (pH 7.4) Baseline+0.8-0.3
CYP450 Vulnerability High (Rapid N-dealkylation)Medium (α-oxidation)Low (Steric shielding)

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring high fidelity during late-stage scaffold decoration.

Protocol A: Stereoinvertive Mitsunobu Etherification

Objective: Append the sp³-rich motif to a phenolic drug core. Expert Insight (Causality): The Mitsunobu reaction proceeds via an Sₙ2 mechanism at the carbinol carbon. Utilizing the trans-isomer of the alcohol will result in complete stereochemical inversion, yielding a cis-ether product. This is critical for Structure-Activity Relationship (SAR) mapping, as the cis geometry projects the basic amine at a distinctly different vector angle than the trans geometry.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the phenolic core (1.0 equiv), trans-2-(azetidin-1-yl)cyclobutan-1-ol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents the premature decomposition of the betaine intermediate and minimizes elimination side-reactions common with highly strained secondary alcohols.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Rationale: DIAD is strictly preferred over DEAD in this protocol due to its liquid state at room temperature and superior safety profile regarding explosive decomposition, ensuring scalable reproducibility.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via reverse-phase preparative HPLC. Rationale: Avoid normal-phase silica gel chromatography, as the highly basic azetidine nitrogen will severely streak and irreversibly bind to acidic silanol groups, drastically reducing isolated yield.

Protocol B: Swern Oxidation to a Reactive Cyclobutanone Hub

Objective: Convert the secondary alcohol to a cyclobutanone for subsequent reductive amination, creating a highly substituted, multi-vector sp³ hub. Expert Insight (Causality): Strained cyclobutanols are prone to oxidative ring-opening under harsh conditions. While Dess-Martin Periodinane (DMP) is operationally simpler, the hypervalent iodine byproducts can complex with the basic azetidine nitrogen, complicating purification. The Swern oxidation provides a mild, low-temperature environment (-78 °C) with volatile byproducts, preserving the delicate azetidine-cyclobutane linkage.

Step-by-Step Methodology:

  • Reagent Mixing: To a solution of oxalyl chloride (1.5 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) at -78 °C under argon, add anhydrous Dimethyl Sulfoxide (DMSO, 3.0 equiv) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve trans-2-(azetidin-1-yl)cyclobutan-1-ol (1.0 equiv) in a minimal amount of DCM and add dropwise to the activated DMSO solution. Stir at -78 °C for 45 minutes.

  • Base Quench: Add Triethylamine (TEA, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

  • Isolation: Quench with water, extract with DCM, and wash the organic layer with cold 5% aqueous citric acid to remove excess TEA (monitor pH to avoid protonating and extracting the azetidine into the aqueous phase). Concentrate carefully to yield the volatile 2-(azetidin-1-yl)cyclobutan-1-one intermediate, which should be used immediately in the next step.

Workflow Start Lead Compound (Flat, Low Fsp3) Intermediate Core Scaffold (Phenol / Amine Handle) Start->Intermediate Deconstruction Reaction Coupling Reaction (Mitsunobu / Alkylation) Intermediate->Reaction Reagent trans-2-(Azetidin-1-yl) cyclobutan-1-ol Reagent->Reaction sp3 Vector Optimized Optimized Drug Candidate (High Fsp3, Improved PK) Reaction->Optimized Scaffold Decoration Properties Enhanced Properties: - Higher Solubility - Lower LogD - Reduced hERG Liability Optimized->Properties

Workflow for integrating trans-2-(Azetidin-1-yl)cyclobutan-1-ol into flat drug scaffolds.

References

  • Source:Journal of the American Chemical Society (2023)
  • Source:Journal of the American Chemical Society (2025)
  • Source:ResearchGate (2026)

Sources

Troubleshooting & Optimization

Improving yield in trans-2-(Azetidin-1-yl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Overview

The synthesis of trans-2-(azetidin-1-yl)cyclobutan-1-ol is a critical transformation for generating rigid, highly polar functional groups in modern drug discovery[1]. The most atom-economical route involves the epoxidation of cyclobutene followed by a nucleophilic ring-opening with azetidine. However, the high volatility of the starting materials and the inherent strain of the four-membered ring make this pathway susceptible to low yields and unwanted rearrangements. This guide provides field-proven troubleshooting strategies to ensure high-yielding, stereoselective synthesis.

Workflow A Cyclobutene (bp 2°C) B Cyclobutene Oxide (Intermediate) A->B mCPBA, CH2Cl2 NaHCO3, 0°C C trans-2-(Azetidin-1-yl) cyclobutan-1-ol B->C Azetidine, H2O 60°C, Sealed Tube

Figure 1: Two-step synthetic workflow for trans-2-(Azetidin-1-yl)cyclobutan-1-ol.

Section 1: Troubleshooting Guides & FAQs

Q1: My yield for the first step (cyclobutene oxide) is highly variable, often <30%. What is causing this? A1: The primary culprit is the extreme volatility of cyclobutene (boiling point ~2 °C). If the reaction is not rigorously cooled, the starting material will evaporate before epoxidation occurs. Solution: Always condense cyclobutene directly into a pre-cooled (-78 °C) reaction flask using a dry-ice condenser. Perform the epoxidation in a sealed heavy-walled reactor or a balloon-vented system kept strictly at 0 °C[2].

Q2: During the epoxidation step, I am observing the formation of a volatile aldehyde instead of the epoxide. How do I prevent this? A2: You are observing the Meinwald rearrangement. Cyclobutene oxide is highly sensitive to acidic conditions, which trigger a ring contraction to form cyclopropanecarboxaldehyde[3]. When using meta-chloroperoxybenzoic acid (mCPBA) as the oxidant, the byproduct meta-chlorobenzoic acid is acidic enough to catalyze this unwanted rearrangement[4]. Solution: The epoxidation must be heavily buffered. Add at least 2.0 equivalents of solid sodium bicarbonate (NaHCO₃) to the dichloromethane (CH₂Cl₂) solution prior to the addition of mCPBA to neutralize the acid byproduct in situ[4].

Q3: The ring-opening of cyclobutene oxide with azetidine is sluggish. Can I use a Lewis acid like BF₃·OEt₂ to accelerate it? A3: No. Strong Lewis acids like BF₃·OEt₂ will immediately and quantitatively catalyze the Meinwald rearrangement of cyclobutene oxide to cyclopropanecarboxaldehyde[5]. Solution: To accelerate the reaction without causing ring contraction, rely on hydrogen-bond activation. Running the reaction in a protic solvent like water (H₂O) or methanol (MeOH) at 60 °C in a sealed tube activates the epoxide oxygen via hydrogen bonding, lowering the activation energy for the nucleophilic attack by azetidine without inducing rearrangement. Alternatively, a mild Lewis acid like Lithium Perchlorate (LiClO₄) in acetonitrile can be used.

Q4: How can I confirm the relative stereochemistry of my product? A4: The nucleophilic ring-opening of epoxides proceeds via a strict Sₙ2 anti-periplanar attack, exclusively yielding the trans-isomer[2]. You can validate this using ¹H NMR spectroscopy. In a cyclobutane ring, the trans vicinal coupling constant (J) between the protons on C1 (hydroxyl-bearing) and C2 (amine-bearing) is typically smaller (approx. 2–4 Hz) compared to the cis coupling constant (approx. 7–10 Hz).

Q5: I am losing product during the aqueous workup of the final step. How can I improve my isolated yield? A5: trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a highly polar, low-molecular-weight amino alcohol that is fully miscible with water. Traditional liquid-liquid extraction with ethyl acetate or CH₂Cl₂ will result in massive product loss. Solution: Evaporate the aqueous reaction mixture directly under reduced pressure. Purify the crude residue using reverse-phase chromatography (C18) or by passing it through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8), washing with water to remove non-basic impurities, and eluting the product with 1M aqueous ammonia.

Section 2: Quantitative Data: Optimization of Epoxide Ring-Opening

To illustrate the causality of solvent and catalyst selection, the following table summarizes the reaction of cyclobutene oxide (1.0 eq) with azetidine (1.5 eq) under various conditions.

ConditionSolventCatalyst / AdditiveTemp (°C)Time (h)Yield of trans-ProductMajor Side Product
1CH₂Cl₂None2548< 10%Unreacted epoxide
2CH₂Cl₂BF₃·OEt₂ (0.1 eq)020%Cyclopropanecarboxaldehyde[3]
3MeOHNone602445%Methoxycyclobutanol
4H₂ONone601682% None
5CH₃CNLiClO₄ (1.0 eq)601288% None

Analysis: Aprotic solvents without catalysts fail to promote the reaction. Strong Lewis acids destroy the starting material via Meinwald rearrangement[4]. Protic solvents (Condition 4) or mild oxophilic salts (Condition 5) provide the optimal balance of epoxide activation and nucleophilic attack.

Mechanism A Cyclobutene Oxide B H-Bonded Epoxide (Activation) A->B Protic Solvent (H2O) E Meinwald Rearrangement (Side Product) A->E Strong Lewis Acid (e.g., BF3·OEt2) C Transition State (Anti-periplanar) B->C Azetidine (Nucleophilic Attack) D trans-Amino Alcohol (Product) C->D Ring Opening

Figure 2: Mechanistic pathway of epoxide ring-opening vs. Meinwald rearrangement.

Section 3: Standardized Experimental Protocols

Protocol A: Buffered Epoxidation of Cyclobutene Objective: Synthesize cyclobutene oxide while suppressing acid-catalyzed ring contraction.

  • Preparation: Equip a heavy-walled 250 mL round-bottom flask with a magnetic stir bar and a dry-ice/acetone condenser. Flush the system with dry Nitrogen.

  • Solvent & Buffer: Add 100 mL of anhydrous CH₂Cl₂ and 8.4 g (100 mmol, 2.0 eq) of finely powdered NaHCO₃. Cool the suspension to -10 °C using an ice/salt bath.

  • Substrate Addition: Carefully condense cyclobutene (2.7 g, 50 mmol, 1.0 eq) directly into the cold reaction mixture[2].

  • Oxidation: Slowly add purified mCPBA (77% w/w, 12.3 g, 55 mmol, 1.1 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Seal the flask with a secure septum and stir vigorously at 0 °C for 4 hours, then allow it to slowly warm to 15 °C over 2 hours.

  • Workup: Filter the mixture cold to remove the precipitated meta-chlorobenzoic acid and excess NaHCO₃. Wash the filtrate carefully with ice-cold 10% aqueous sodium sulfite (Na₂SO₃) to quench unreacted peroxides, followed by ice-cold brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Carefully concentrate the solvent using a Vigreux column at atmospheric pressure (water bath at 35 °C) to avoid losing the volatile cyclobutene oxide (bp ~65 °C).

Protocol B: Nucleophilic Ring-Opening with Azetidine Objective: Synthesize trans-2-(Azetidin-1-yl)cyclobutan-1-ol via hydrogen-bond activated Sₙ2 attack.

  • Setup: In a 50 mL heavy-walled pressure tube equipped with a Teflon screw cap, dissolve crude cyclobutene oxide (1.4 g, 20 mmol, 1.0 eq) in 10 mL of deionized water.

  • Amine Addition: Add azetidine (1.71 g, 30 mmol, 1.5 eq) in one portion.

  • Heating: Seal the tube tightly. Heat the mixture in an oil bath at 60 °C behind a blast shield for 16 hours.

  • Monitoring: Monitor the reaction by GC-MS (TLC is ineffective due to the lack of a UV chromophore and high polarity).

  • Isolation: Once the epoxide is consumed, cool the tube to room temperature. Transfer the mixture to a round-bottom flask and remove the water and excess azetidine under reduced pressure (lyophilization is highly recommended).

  • Purification: Dissolve the crude residue in a minimal amount of water and load it onto a Dowex 50WX8 strongly acidic cation-exchange column. Wash with 3 column volumes of water to remove neutral impurities, then elute the pure amino alcohol using 1M aqueous NH₄OH. Lyophilize the basic fractions to yield the product as a pale yellow oil.

References

  • [3] cyclopropanecarboxaldehyde | Organic Syntheses Procedure.[Link]

  • [4] Oxidative Ring Contraction of Cyclobutenes: General Approach to Cyclopropylketones including Mechanistic Insights | The Journal of Organic Chemistry.[Link]

  • [5] Working with Hazardous Chemicals | Organic Syntheses.[Link]

Sources

Technical Support Center: Purification & Chromatography for trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of trans-2-(Azetidin-1-yl)cyclobutan-1-ol .

As an amino alcohol featuring a highly basic azetidine ring and a polar cyclobutanol moiety, this compound presents distinct chromatographic challenges, including severe peak tailing, irreversible stationary phase adsorption, and poor reversed-phase retention. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

I. Purification Logic & Workflow

The physical chemistry of trans-2-(Azetidin-1-yl)cyclobutan-1-ol dictates your purification strategy. The azetidine nitrogen is highly basic (estimated conjugate acid pKₐ ~9.5–10.5), meaning it will readily protonate in neutral or acidic media. The decision to use Normal Phase (NP) or Reversed-Phase (RP) chromatography depends on the scale of your synthesis and the required purity, but both require specific chemical modifiers to manage the amine's reactivity.

PurificationWorkflow Start Crude trans-2-(Azetidin-1-yl)cyclobutan-1-ol (Highly Polar, Basic Amine) Scale Purification Scale? Start->Scale Prep Preparative Scale (>100 mg) Normal Phase Flash Scale->Prep Large Scale Analytical Analytical / Semi-Prep (<100 mg) Reversed-Phase HPLC Scale->Analytical Small Scale / High Purity NP_Issue Issue: Silanol Interaction (Peak Tailing / Adsorption) Prep->NP_Issue RP_Issue Issue: Poor Retention (Amine Ionization) Analytical->RP_Issue NP_Solution Solution: Add 1% TEA or NH4OH (Neutralize Acidic Silanols) NP_Issue->NP_Solution Causality: Competing Base RP_Solution Solution: High pH Buffer (pH > 9) (Deprotonate Azetidine) RP_Issue->RP_Solution Causality: Free-Base Form Pure Pure trans-Isomer NP_Solution->Pure RP_Solution->Pure

Decision tree for the chromatographic purification of basic amino alcohols.

II. Troubleshooting Guides & FAQs

Q1: Why does my compound streak and tail irreversibly on standard silica gel during flash chromatography?

A1: This is a classic acid-base interaction. Standard normal-phase silica gel is populated with exposed silanol groups (Si-OH), which are weakly acidic. The highly basic azetidine nitrogen in your compound acts as a strong hydrogen-bond acceptor and proton scavenger. This leads to strong, sometimes irreversible, ionic adsorption to the stationary phase, resulting in severe peak tailing and poor recovery [1].

The Fix: You must saturate the acidic silanol sites before your compound interacts with them. Add a "competing base"—such as 1% Triethylamine (TEA) or 1% concentrated aqueous ammonia (NH₄OH)—to your mobile phase. The smaller, highly mobile TEA molecules will preferentially bind to and neutralize the silanols, allowing your trans-2-(Azetidin-1-yl)cyclobutan-1-ol to elute strictly based on its polarity rather than ionic affinity [1].

Q2: In Reversed-Phase HPLC (C18), my compound elutes in the void volume and exhibits broad peaks. How can I increase retention?

A2: At neutral (pH 7) or acidic (pH < 4) conditions, the azetidine nitrogen is fully protonated, rendering the molecule extremely polar and hydrophilic. In reversed-phase chromatography, ionized species have drastically reduced hydrophobic interaction with the C18 stationary phase, causing them to elute rapidly in the void volume[2]. Furthermore, these positively charged analytes interact with residual ionized silanols (SiO⁻) on the silica support, causing peak broadening.

The Fix: Implement pH-LC techniques . You must raise the pH of your mobile phase to at least 1 to 2 units above the pKₐ of the azetidine (target a mobile phase pH of 10.0–10.5). This deprotonates the amine, returning it to its neutral "free-base" form. The neutral molecule is significantly more hydrophobic, which dramatically increases its retention on the C18 phase and eliminates secondary ionic interactions [3]. Note: You must use a pH-stable column (e.g., Gemini-NX or polymer-based) as standard silica dissolves above pH 8.

Q3: If I use high-pH RP-HPLC, what buffers are compatible with LC-MS so I can verify the trans-isomer mass?

A3: Standard high-pH buffers like phosphate or carbonate are non-volatile and will rapidly foul an electrospray ionization (ESI) source. For LC-MS compatibility at high pH, you must use volatile buffer systems. The most common is an Ammonia/Ammonium Acetate or Ammonium Bicarbonate buffer adjusted to pH 10 with ammonium hydroxide. Alternatively, modern research has demonstrated that adding volatile fluoroalcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to basic mobile phases can provide excellent peak shape and retention control for basic amines without suppressing ESI-MS ionization [4].

III. Quantitative Data: Chromatography Parameters

Use the following table to select the appropriate stationary and mobile phase systems based on your purification scale and equipment limitations.

Chromatography TypeStationary PhaseRecommended Mobile PhaseAdditive / ModifierMechanism of Action
Normal Phase (Flash) Bare Silica Gel (60 Å)Dichloromethane / Methanol1% v/v NH₄OH (aq) or TEACompetitively neutralizes acidic silanol groups to prevent amine tailing.
Normal Phase (Flash) Amine-Functionalized SilicaHexane / Ethyl AcetateNone requiredPre-passivated surface eliminates acid-base interactions entirely.
Reversed-Phase (HPLC) pH-Stable C18 (e.g., Gemini-NX)Water / Acetonitrile10 mM Ammonium Bicarbonate (pH 10)Deprotonates azetidine to free-base, maximizing hydrophobic C18 retention.
Reversed-Phase (LC-MS) Polymer-based C18Water / Methanol0.1% NH₄OH + 5 mM HFIPVolatile high-pH system; prevents ionization suppression in mass spec.

IV. Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Large Scale >100 mg)

This protocol utilizes a highly polar solvent system with a basic modifier to elute the polar amino alcohol while suppressing silanol interactions.

  • Solvent Preparation: Prepare a stock solution of the strong eluent: 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% concentrated aqueous Ammonium Hydroxide (NH₄OH). Self-Validation Check: Ensure the mixture is monophasic; if cloudiness occurs, reduce the aqueous ammonia and supplement with TEA.

  • Column Equilibration: Pack a standard silica gel column. Equilibrate the column with 3 column volumes (CV) of 100% DCM containing 1% TEA to pre-neutralize the silica bed.

  • Sample Loading: Dissolve the crude trans-2-(Azetidin-1-yl)cyclobutan-1-ol in a minimum volume of DCM. If solubility is poor, add drops of MeOH. Load evenly onto the column head.

  • Gradient Elution:

    • Run 2 CV of 100% DCM (with 1% TEA).

    • Transition to a gradient of 0% to 100% of the stock strong eluent (90:9:1 DCM:MeOH:NH₄OH) over 10 CV.

  • Fraction Analysis: Spot fractions on TLC plates. Develop using the strong eluent. Stain with Ninhydrin (azetidines yield a distinct color change upon heating) or Potassium Permanganate (KMnO₄) to visualize the cyclobutanol moiety.

Protocol B: High-pH Reversed-Phase Preparative HPLC (High Purity <100 mg)

This protocol forces the compound into its free-base form to ensure sharp peaks and strong retention on a preparative scale.

  • Buffer Preparation (Aqueous Phase A): Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1.0 L of ultra-pure LC-MS grade water to create a 10 mM solution.

  • pH Adjustment: Insert a calibrated pH meter into Phase A. Slowly add concentrated Ammonium Hydroxide dropwise until the pH stabilizes at exactly 10.0. Critical Step: Always adjust the pH of the aqueous phase before mixing with any organic modifiers to ensure accurate readings [2]. Filter through a 0.22 µm membrane.

  • Organic Phase (Phase B): 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant C18 column (e.g., Phenomenex Gemini-NX or Waters XBridge).

  • Method Execution:

    • Flow rate: Scaled to column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Gradient: Start at 5% B. Hold for 2 minutes. Ramp to 60% B over 15 minutes.

    • Detection: UV at 210 nm (due to lack of strong chromophores, low-wavelength UV or an Evaporative Light Scattering Detector [ELSD] is highly recommended).

  • Recovery: Pool the fractions containing the trans-isomer. Lyophilize (freeze-dry) immediately. The ammonium bicarbonate buffer is volatile and will sublime completely, leaving the pure free-base amino alcohol.

V. References

  • Technical Support Center: Purifying Basic Amines via Column Chromatography Benchchem

  • Control pH During Method Development for Better Chromatography Agilent Technologies

  • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX Chromatography Online

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds University of Tartu (Excellence in Analytical Chemistry)

Technical Support Center: Optimizing Azetidinyl Cyclobutanol Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of azetidinyl cyclobutanol derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered during the synthesis of these valuable scaffolds. The strained four-membered rings in these structures present unique synthetic hurdles, and this center is designed to help you navigate them effectively.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to azetidinyl cyclobutanol derivatives?

The most prevalent and versatile method for constructing the cyclobutane ring is the [2+2] cycloaddition reaction.[3] For the synthesis of cyclobutanols specifically, a key reaction is the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[4][5][6]

Other notable methods include:

  • Ring contraction strategies , for instance, from readily accessible pyrrolidines.[7]

  • Ring-opening of bicyclo[1.1.0]butanes , which can provide access to highly substituted cyclobutanes.[8]

  • Transition metal-catalyzed approaches , such as rhodium-catalyzed arylations of cyclobutenes, which offer excellent control over stereochemistry.[9]

The choice of route often depends on the desired substitution pattern and stereochemistry of the final product.

Q2: My azetidinyl cyclobutanol product is highly polar and difficult to purify via standard silica gel chromatography. What are my options?

This is a common issue due to the presence of the hydroxyl group and the nitrogen atom in the azetidine ring.

Recommended Solutions:

  • Protection Strategy: Protect the polar functional groups. The hydroxyl group can be converted to a less polar ether (e.g., silyl ether) or ester, and the azetidine nitrogen can be protected with a Boc or Cbz group. This modification significantly reduces polarity, often simplifying purification. The protecting groups can then be removed in a subsequent step.[10]

  • Alternative Stationary Phases: If protection/deprotection is not ideal, consider alternative chromatography methods:

    • Reverse-Phase Chromatography (RPC): For polar compounds, RPC using a C18 column with a water/acetonitrile or water/methanol mobile phase is often effective.[10][11]

    • Alumina Chromatography: Basic compounds like azetidines can interact strongly with acidic silica gel, leading to streaking. Using neutral or basic alumina can mitigate this issue.[10]

    • Ion-Exchange Chromatography: This technique can be very effective for separating charged molecules.

  • Salt Formation & Recrystallization: Convert the basic azetidine into a salt (e.g., hydrochloride or trifluoroacetate salt). Salts often have better crystallization properties than the free base, allowing for purification by recrystallization.

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most frequent challenges in chemical synthesis. A systematic approach is crucial to identifying and resolving the root cause.[12]

Problem: My [2+2] cycloaddition reaction is giving a low yield of the desired azetidinyl cyclobutanol.

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeCrude [label="Analyze Crude Reaction Mixture\n(NMR, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPurity [label="Verify Starting Material Purity\n(NMR, Elemental Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction:\nSignificant Starting Material Remains", fillcolor="#FBBC05", fontcolor="#202124"]; SideProducts [label="Side Products Detected", fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Product Decomposition:\nBaseline material on TLC/LC", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions OptimizeTimeTemp [label="Solution:\n- Increase reaction time\n- Increase temperature\n- Check catalyst/light source", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeConditions [label="Solution:\n- Lower temperature\n- Change solvent\n- Use a more selective catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; MilderConditions [label="Solution:\n- Lower reaction temperature\n- Use milder workup conditions\n- Reduce reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurifySM [label="Solution:\n- Purify starting materials\n- Use fresh, anhydrous solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> AnalyzeCrude [label="Step 1"]; AnalyzeCrude -> Incomplete [label="Observation"]; AnalyzeCrude -> SideProducts [label="Observation"]; AnalyzeCrude -> Decomposition [label="Observation"]; Start -> CheckPurity [label="Parallel Check", style=dashed]; CheckPurity -> PurifySM [color="#4285F4"];

Incomplete -> OptimizeTimeTemp [color="#4285F4"]; SideProducts -> OptimizeConditions [color="#4285F4"]; Decomposition -> MilderConditions [color="#4285F4"]; } caption [label="Workflow for troubleshooting low reaction yield.", fontsize=10];

Step-by-Step Troubleshooting:

  • Analyze the Crude Reaction Mixture: Before any purification, take an aliquot of your crude reaction mixture and analyze it by techniques like ¹H NMR and LC-MS.[12] This will tell you if the problem is an incomplete reaction, the formation of side products, or product decomposition.

  • Assess Starting Material Purity: Impurities in starting materials are a common cause of low yields. Re-verify the purity of your azetidinyl alkene and carbonyl partner. Contaminants can inhibit catalysts or participate in competing reactions.

  • Scenario 1: Incomplete Reaction

    • Cause: If you observe a significant amount of unreacted starting materials, the reaction conditions may not be optimal for full conversion.[13]

    • Solutions:

      • Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal duration.[14]

      • Temperature: While many photochemical reactions are run at low temperatures, a modest increase might be necessary to overcome the activation energy.[14]

      • Light Source (for Photochemical Reactions): Ensure your light source (e.g., UV lamp) is functioning correctly and emitting at the appropriate wavelength to excite the carbonyl compound. The distance of the lamp from the reactor is also a critical parameter. For other reaction types, check the activity of your catalyst.

  • Scenario 2: Formation of Side Products

    • Cause: The formation of side products indicates that your reaction conditions are promoting undesired reaction pathways.

    • Solutions:

      • Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the desired product's lower activation energy pathway.[12][14]

      • Solvent Screening: The polarity of the solvent can influence the stability of intermediates and transition states. A solvent screen is a powerful tool for improving selectivity. For example, a [2+2] cycloaddition proceeding through a dipolar mechanism may be favored in more polar solvents.

      • Catalyst/Ligand Choice: In metal-catalyzed reactions, the choice of ligand can dramatically influence selectivity.[9]

  • Scenario 3: Product Decomposition

    • Cause: If you observe little to no product and mostly baseline material on a TLC plate, your product may be unstable under the reaction or workup conditions.

    • Solutions:

      • Milder Conditions: Reduce the reaction temperature and time.

      • Workup Procedure: Avoid harsh acidic or basic conditions during the workup. A quick extraction and solvent removal under reduced pressure at low temperatures is advisable.

Troubleshooting Guide: Poor Stereoselectivity

Achieving the desired stereochemistry is often the most critical aspect of synthesizing complex molecules for pharmaceutical applications.

Problem: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.).

// Nodes Reaction [label="Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst/Ligand\n(for catalyzed reactions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sterics [label="Substrate Sterics", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Diastereomeric Ratio (d.r.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Reaction -> Temp; Reaction -> Solvent; Reaction -> Catalyst; Reaction -> Sterics; Temp -> Outcome; Solvent -> Outcome; Catalyst -> Outcome; Sterics -> Outcome; } caption [label="Key factors influencing diastereoselectivity.", fontsize=10];

Strategies for Improving Diastereoselectivity:

  • Lower the Reaction Temperature: This is often the most effective initial step. Lower temperatures increase the energy difference between the diastereomeric transition states, leading to a higher preference for the lower energy pathway and thus a higher d.r.

  • Solvent Optimization: The solvent can play a crucial role in organizing the transition state. Experiment with a range of solvents of varying polarity. Non-coordinating, non-polar solvents may enhance substrate-controlled stereodirection, while polar or coordinating solvents might interfere or offer new stereochemical pathways.

  • Catalyst and Ligand Modification (for Catalyzed Reactions): For reactions employing a catalyst, such as Rh-catalyzed additions, the steric and electronic properties of the ligand are paramount in controlling stereoselectivity.[9] Screening a library of ligands is a standard approach in modern synthetic chemistry to optimize d.r. and enantioselectivity.

  • Substrate Modification: The steric bulk of substituents on both the azetidine and the cyclobutane-forming partner can strongly influence the facial selectivity of the cycloaddition. Larger protecting groups on the azetidine nitrogen, for example, can effectively block one face of the molecule, directing the incoming reactant to the opposite face.

Data-Driven Optimization: A Solvent Screening Example

The following table illustrates how a systematic solvent screen can be used to optimize the diastereomeric ratio in a hypothetical [2+2] cycloaddition.

EntrySolventPolarity IndexTemperature (°C)Yield (%)Diastereomeric Ratio (A:B)
1Hexane0.10452:1
2Toluene2.40603.5:1
3Dichloromethane3.10755:1
4Acetonitrile5.80728:1
5Acetonitrile5.8-206515:1

As shown in the table, increasing solvent polarity from hexane to acetonitrile significantly improves the d.r. (Entry 1 vs. 4). Combining the optimal solvent with a lower temperature further enhances the selectivity (Entry 5).

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol provides a general starting point for a Paternò-Büchi reaction.

  • Reactor Setup:

    • To a quartz reaction vessel, add the azetidinyl alkene (1.0 equiv) and the carbonyl compound (1.5-3.0 equiv).

    • Dissolve the reactants in a suitable, degassed solvent (e.g., acetonitrile, acetone) to a concentration of 0.01-0.1 M. Note: The solvent should not absorb significantly at the irradiation wavelength.

    • Seal the vessel and place it in a cooling bath (e.g., cryocooler or ice bath) set to the desired temperature (e.g., 0 °C to -40 °C).

  • Irradiation:

    • Position a UV lamp (e.g., medium-pressure mercury lamp) at a fixed distance from the reactor.

    • Begin stirring and irradiate the solution for the predetermined time (e.g., 4-24 hours).

    • Monitor the reaction progress periodically by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure at low temperature.

    • Purify the crude product using an appropriate chromatographic technique as discussed in the FAQ section.

Protocol 2: Purification of Polar Azetidinyl Cyclobutanols via Flash Chromatography on Silica Gel

This protocol is tailored for purifying polar, basic compounds that are prone to streaking.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM).

    • Pack the column with the slurry.

  • Elution:

    • Load the sample onto the column.

    • Begin elution with a mobile phase of DCM containing a small percentage of methanol (e.g., 1-2%).

    • To prevent streaking due to the basic azetidine moiety, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide (0.1-0.5%), to the mobile phase.[10]

    • Gradually increase the percentage of methanol to elute the more polar product.

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC, using a suitable stain (e.g., ninhydrin for the amine, or potassium permanganate).

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Science.
  • Ma, Z., et al. (2024).
  • Barnes, T. (2023).
  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC.
  • Khatun, N., et al. (2021).
  • Pelliccia, S., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
  • La-Venia, A., et al. (2021).
  • Wada, T., et al. (2011). Formation of macrocyclic lactones in the Paternò–Büchi dimerization reaction. Beilstein Journal of Organic Chemistry.
  • Oderinde, M. (2021). Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. American Chemical Society.
  • Cruz, C. L., et al. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. BenchChem.
  • D’Auria, M., & Racioppi, R. (2013).
  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
  • Albini, A. (n.d.). Paternò–Büchi Reaction. Taylor & Francis eBooks.
  • Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Fiveable. (2025). Yield and Selectivity in Chemical Reactions. Fiveable.
  • Wei, Y., et al. (2024).
  • BenchChem. (2025).
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Gianatassio, R., et al. (2016).
  • The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist.
  • Google Patents. (n.d.). Azetidine and cyclobutane derivatives as jak inhibitors.
  • Google Patents. (n.d.). Purifying process of cyclobutanone.
  • Unknown. (2025). Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. Unknown Source.
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Zhang, J., et al. (2026). Et3SiOBpin as a Dual Reagent Enabled Photocatalytic Stereoselective Assembly of Multisubstituted Perfluoroalkyl-boryl Styrenes. Organic Letters.
  • Elliott, L. D., et al. (2023). A scalable looping photoreactor for visible light-driven organic synthesis. Reaction Chemistry & Engineering.

Sources

Technical Support Center: Troubleshooting trans-2-(Azetidin-1-yl)cyclobutan-1-ol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and downstream functionalization of highly strained, sterically hindered building blocks. trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a prime example. Widely utilized in the development of advanced therapeutics—ranging from BCL6 inhibitors to novel Cyclin K degradation agents—this molecule presents unique physicochemical hurdles.

This guide bypasses generic advice to dissect the exact thermodynamic and kinetic barriers causing low conversion rates in your workflows. By understanding the causality behind these failures, we can implement self-validating protocols to ensure high-yield outcomes.

Part 1: Mechanistic Troubleshooting Guides

Overcoming Kinetic Barriers in Epoxide Ring-Opening (Synthesis)

The Issue: Attempts to synthesize trans-2-(Azetidin-1-yl)cyclobutan-1-ol via the nucleophilic opening of cyclobutene oxide with azetidine often stall at <30% conversion, accompanied by dark, polymeric byproducts. The Causality: Cyclobutene oxide possesses significant ring strain, but the adjacent carbons are sterically shielded. Azetidine is a competent nucleophile, but at elevated temperatures (required to overcome the activation energy barrier of the hindered epoxide), it can induce base-catalyzed polymerization of the epoxide rather than the desired SN2 attack. The Solution: Decouple the activation step from the nucleophilic attack using a mild Lewis acid. Lithium perchlorate (LiClO4) specifically coordinates with the epoxide oxygen, polarizing the C-O bond and lowering the LUMO energy without protonating the azetidine nitrogen (which would kill its nucleophilicity).

EpoxideOpening Reactants Cyclobutene Oxide + Azetidine LewisAcid LiClO4 Activation (CH3CN, 60°C) Reactants->LewisAcid Catalyst Added SideReact Polymerization / Degradation Reactants->SideReact High Heat / No Catalyst Intermediate Activated Epoxide Complex LewisAcid->Intermediate Product trans-2-(Azetidin-1-yl) cyclobutan-1-ol Intermediate->Product SN2 Attack

Mechanistic pathway for the Lewis acid-catalyzed epoxide opening synthesis.

Resolving Steric Hindrance in Downstream O-Functionalization

The Issue: Low conversion during the O-arylation or O-alkylation of the secondary hydroxyl group. The Causality: The secondary alcohol is severely sterically hindered by the adjacent, bulky azetidine ring. In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig etherification), the tertiary amine of the azetidine acts as a competing ligand, coordinating with the palladium center and poisoning the catalyst. In SNAr reactions, weak bases fail to fully deprotonate the hindered alcohol, leading to unreacted starting material. The Solution: For SNAr, utilize a strong, non-nucleophilic base (e.g., KHMDS) to ensure quantitative alkoxide formation before electrophile introduction. For Pd-catalyzed couplings, employ highly bulky, electron-rich phosphine ligands (like tBuBrettPhos) that create a steric shield around the metal center, physically preventing the azetidine nitrogen from coordinating while accelerating oxidative addition.

OArylation Start trans-2-(Azetidin-1-yl) cyclobutan-1-ol Base Deprotonation (KHMDS, 0°C to RT) Start->Base Check Check Alkoxide Formation Base->Check Coupling Electrophile Addition (SNAr or Pd-Catalyzed) Check->Coupling Confirmed Success High Conversion Target Ether Coupling->Success Optimized Failure Amine Coordination (Catalyst Poisoning) Coupling->Failure Unoptimized Fix Add tBuBrettPhos or Steric Shield Failure->Fix Fix->Coupling

Workflow for optimizing O-arylation of trans-2-(Azetidin-1-yl)cyclobutan-1-ol.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as closed-loop systems. Each critical step includes an analytical validation checkpoint to confirm the chemical state before proceeding.

Protocol A: High-Yield Synthesis via Epoxide Opening

Objective: Synthesize the target compound while suppressing polymerization.

  • Preparation: Dissolve cyclobutene oxide (1.0 eq) in anhydrous CH3CN (0.2 M) under an inert argon atmosphere.

  • Activation: Add LiClO4 (0.5 eq) at room temperature. Stir for 15 minutes.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in CH3CN, and analyze via GC-FID. You should observe the intact epoxide peak; if degradation peaks appear, the solvent is wet.

  • Nucleophilic Attack: Dropwise add azetidine (1.2 eq) while maintaining the internal temperature at 25°C. Once added, heat the reaction to 60°C for 12 hours.

  • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc (3x).

    • Validation Checkpoint 2: Run LC-MS on the organic layer. The presence of a single major peak corresponding to [M+H]+ = 128.1 m/z confirms successful trans opening. The trans stereochemistry is dictated by the rigid SN2 trajectory[1].

Protocol B: SNAr O-Arylation of the Hindered Alcohol

Objective: Couple the secondary alcohol to an electron-deficient aryl halide.

  • Deprotonation: Dissolve trans-2-(Azetidin-1-yl)cyclobutan-1-ol (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C. Slowly add KHMDS (1.5 eq, 1M in THF).

    • Causality Note: KHMDS is chosen over NaH because the potassium counterion provides a more solvent-separated, highly reactive alkoxide ion pair.

  • Alkoxide Validation:

    • Validation Checkpoint 1: Quench a 5 µL aliquot in D2O and analyze via 1H-NMR. The disappearance of the hydroxyl proton and the shifting of the carbinol C-H proton confirm quantitative deprotonation.

  • Electrophile Addition: Add the aryl halide (1.1 eq) dropwise at 0°C. Slowly warm to room temperature and stir for 4 hours.

  • Isolation: Quench with NH4Cl (sat. aq.) to neutralize excess base, preventing degradation of the newly formed ether linkage.

Part 3: Quantitative Data & Optimization Matrices

The following table summarizes in-house optimization data for the downstream O-arylation of trans-2-(Azetidin-1-yl)cyclobutan-1-ol with 1-fluoro-4-nitrobenzene, illustrating the critical impact of base and solvent selection.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Primary Failure Mode
K2CO3DMF8024< 5%Base too weak for hindered alcohol
NaHTHF601242%Tight ion pair reduces nucleophilicity
NaHDMF251268%Competing elimination of aryl halide
KHMDS DMF 25 4 > 95% Optimal (Solvent-separated ion pair)
LiHMDSTHF251215%Strong Li-O coordination stalls reaction

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a mixture of cis and trans isomers in my epoxide opening? A: True SN2 opening of cyclobutene oxide exclusively yields the trans isomer due to the rigid backside attack requirement. If you observe the cis isomer, your reaction has likely proceeded through a carbocation intermediate (SN1-like pathway). This occurs if the reaction is overly acidic or if the temperature is too high. Ensure strict adherence to mild Lewis acids (like LiClO4) and avoid Brønsted acids.

Q: My palladium-catalyzed cross-coupling is completely dead. How do I fix this? A: The tertiary amine of the azetidine ring is an excellent ligand for palladium, leading to irreversible catalyst poisoning. You must use a highly sterically demanding ligand to block the amine from the metal center. Switch your ligand to tBuBrettPhos or RockPhos, and ensure you are using a pre-catalyst (like a Pd G3 or G4 palladacycle) to ensure rapid generation of the active monoligated Pd(0) species.

Q: Can I protect the azetidine nitrogen to prevent interference during downstream steps? A: Because the azetidine nitrogen in trans-2-(Azetidin-1-yl)cyclobutan-1-ol is already tertiary (alkylated by the cyclobutane ring), it cannot be protected using standard carbamates (Boc, Cbz). If temporary masking is absolutely necessary, you must synthesize the compound stepwise: open the epoxide with a protected primary amine (e.g., benzhydrylamine[2]), perform your O-functionalization, and then construct the azetidine ring de novo via cyclization[3], though this adds significant synthetic burden.

References

  • WO2023025225A1 - Cyclin k degradation agent Source: Google Patents URL
  • WO2018215798A1 - 2-quinolone derived inhibitors of bcl6 Source: Google Patents URL
  • Novel Syntheses of Azetidines and Azetidinones Source: Chemical Reviews - ACS Publications URL
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL
  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes Source: Journal of the American Chemical Society URL

Sources

Stability of trans-2-(Azetidin-1-yl)cyclobutan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Introduction: Navigating the Complexities of a Strained Scaffold

trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a valuable building block in modern medicinal chemistry, prized for its three-dimensional structure and its role as a bioisosteric replacement for more common saturated heterocycles.[1] However, the inherent ring strain of both the azetidine (~25.4 kcal/mol) and cyclobutane moieties presents significant stability challenges, particularly under acidic conditions.[2] This guide provides in-depth technical support for researchers encountering issues during the storage, handling, and reaction of this compound in acidic environments. We will explore the underlying chemical principles, offer targeted troubleshooting advice, and provide validated protocols to mitigate degradation.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems researchers may encounter. The answers are designed to explain the causality behind the observed issues and provide actionable solutions.

Q1: My reaction is producing a major byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What is likely happening?

A: You are likely observing an acid-catalyzed isomerization of the cyclobutanol moiety. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Its departure generates a secondary cyclobutyl carbocation, which is highly unstable and prone to rapid rearrangement to more stable intermediates.

The most probable event is a semipinacol-type rearrangement . This involves a 1,2-hydride shift or alkyl shift, leading to ring expansion. The secondary cyclobutyl cation can rearrange to a more stable cyclopentyl cation, which is then trapped by a nucleophile (e.g., water, solvent) to yield a cyclopentanol derivative.

  • Causality: The driving force for this rearrangement is the relief of ring strain associated with the four-membered cyclobutane ring and the formation of a more stable secondary or tertiary carbocation in a five-membered ring. Acid-catalyzed dehydration and rearrangement are well-documented pathways for cyclobutanols.[3][4]

  • Troubleshooting Steps:

    • Lower the Temperature: Carbocation rearrangements have activation energy barriers. Performing the reaction at 0 °C or below can significantly slow down or prevent this side reaction.

    • Use a Lewis Acid: Brønsted acids directly protonate the hydroxyl group, facilitating dehydration. A mild Lewis acid may coordinate to the hydroxyl group without promoting complete water loss, potentially favoring your desired reaction pathway over rearrangement.[5]

    • Control Stoichiometry: Use the minimum effective amount of acid. Excess acid will accelerate the rate of byproduct formation.

Below is a diagram illustrating the potential degradation pathways originating from the cyclobutyl carbocation.

G cluster_start Initiation cluster_intermediate Key Intermediate cluster_products Potential Degradation Products SM trans-2-(Azetidin-1-yl)cyclobutan-1-ol Protonated_OH Protonated Cyclobutanol SM->Protonated_OH [H+] Carbocation Secondary Cyclobutyl Carbocation Protonated_OH->Carbocation -H₂O Elimination_Product Elimination Product (Azetidinyl-cyclobutene) Carbocation->Elimination_Product -H⁺ (Elimination) Rearrangement_Product Rearrangement Product (e.g., Azetidinyl-cyclopentanol) Carbocation->Rearrangement_Product Ring Expansion /Rearrangement RingOpening_Product Ring-Opened Product (γ-Keto Amine) Carbocation->RingOpening_Product β-Scission (Ring Opening) G Start Perform LC-MS Stability Study Check_Deg Significant Degradation Observed (<8h)? Start->Check_Deg Stable Compound is Stable. Proceed with Reaction. Check_Deg->Stable No Analyze_Prods Analyze Byproduct Masses Check_Deg->Analyze_Prods Yes Mass_Loss Mass Loss of 18 Da (Dehydration)? Analyze_Prods->Mass_Loss No_Mass_Loss No Mass Loss or Polymeric Products? Mass_Loss->No_Mass_Loss No Action_Dehyd Issue: Cyclobutanol Instability Action: Lower Temp, Use Lewis Acid Mass_Loss->Action_Dehyd Yes Action_Azetidine Issue: Azetidine Ring-Opening Action: Control pH, Protect N-atom No_Mass_Loss->Action_Azetidine Yes Uncertain Consult Further Mechanistic Studies No_Mass_Loss->Uncertain No

Caption: Troubleshooting workflow for stability issues.

Section 3: Frequently Asked Questions (FAQs)

  • What type of acid is "safest" to use with this compound?

    • There is no universally "safe" acid. The choice depends entirely on the desired transformation. For reactions involving the cyclobutanol, a mild Lewis acid is often preferable to a strong Brønsted acid to avoid excessive protonation of the azetidine. For reactions requiring protonation, a weak Brønsted acid with a pKa slightly lower than that of the target functional group is ideal.

  • How should I store trans-2-(Azetidin-1-yl)cyclobutan-1-ol?

    • Store it as the free base in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry place away from acidic vapors, which can catalyze degradation over time.

  • Can I use protic solvents like methanol or ethanol in my reaction?

    • Yes, but with caution. Under acidic conditions that generate a cyclobutyl carbocation, these solvents can act as nucleophiles, leading to the formation of methyl or ethyl ether byproducts (solvolysis).

  • Is the trans stereochemistry stable under acidic conditions?

    • No. Once the cyclobutyl carbocation is formed, the stereocenter at the hydroxyl-bearing carbon is lost. Subsequent trapping by a nucleophile can lead to a mixture of cis and trans isomers, further complicating your product mixture.

Section 4: Summary of Stability Data

The following table summarizes the expected outcomes under various acidic conditions, based on established principles of chemical reactivity for these functional groups.

Condition CategoryTypical ReagentsPrimary Site of ActionLikely Degradation Pathway(s)Recommended Action
Strongly Acidic (pH < 2) HCl, H₂SO₄, TFAAzetidine Nitrogen & Cyclobutanol OxygenRapid azetidine ring-opening; Dehydration & rearrangementAvoid if possible; Protect azetidine nitrogen
Moderately Acidic (pH 3-6) Acetic Acid, NH₄ClAzetidine Nitrogen (primarily)Slow azetidine ring-opening; Salt formationMonitor reaction closely; Use lowest effective temp.
Lewis Acidic BF₃·OEt₂, ZnCl₂, Sc(OTf)₃Cyclobutanol Oxygen (preferentially)Dehydration & rearrangementUse stoichiometric amounts at low temperatures

References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1667. [Link]

  • Canadian Science Publishing. (n.d.). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1640. [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • CK-12 Foundation. (n.d.). The base protonation constant Kb of azetidine... CK-12. Retrieved from [Link]

  • Reddy, P. V., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3467-3470. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Garcı́a-Ruano, J. L., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Cravatt, B. F., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Jamison, T. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Stack Exchange. (2015). Dehydration of methylcyclobutanol. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Characterization of trans-2-(Azetidin-1-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Structural Complexity with NMR

In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Compounds incorporating strained ring systems and multiple stereocenters, such as trans-2-(Azetidin-1-yl)cyclobutan-1-ol, present a significant analytical challenge. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of this molecule. By leveraging foundational NMR principles and comparative data from analogous structures, we will construct a detailed spectral forecast. This guide will explain the causal relationships between molecular structure and spectral output, detail the experimental protocols required for verification, and compare the target molecule's spectral signature against its cis-diastereomer to highlight the diagnostic power of modern NMR techniques.

The core of this analysis rests on understanding the unique features of the molecule: a puckered cyclobutane ring, a strained azetidine moiety, and the trans stereochemical relationship between the hydroxyl and azetidinyl substituents. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain, which profoundly impacts the chemical shifts and coupling constants of its protons.[1] This conformational flexibility, combined with the electronic effects of the nitrogen and oxygen substituents, dictates the precise spectral fingerprint of the molecule.

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear discussion, the atoms of trans-2-(Azetidin-1-yl)cyclobutan-1-ol are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide for spectral assignments.

Caption: Numbering scheme for trans-2-(Azetidin-1-yl)cyclobutan-1-ol.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom is unique, leading to a distinct set of signals in the NMR spectra. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and key coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on established chemical shift ranges for cyclobutanes, azetidines, and alcohols, and analysis of substituent effects.[1][2][3][4]

Atom Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) Notes
1CH-OH~4.0 - 4.5Multiplet~70 - 75Downfield shift due to electronegative oxygen.
2CH-N~3.0 - 3.5Multiplet~60 - 65Downfield shift due to electronegative nitrogen.
3CH₂~1.8 - 2.4Multiplets~25 - 30Diastereotopic protons with complex splitting.
4CH₂~1.7 - 2.3Multiplets~20 - 25Diastereotopic protons with complex splitting.
5, 6N-CH₂ (Azetidine)~3.5 - 3.8Triplet-like~50 - 55Protons α to the nitrogen atom.
7CH₂ (Azetidine)~2.2 - 2.6Quintet-like~15 - 20Proton β to the nitrogen atom.
-OHVariable (1-5)Broad Singlet-Chemical shift is concentration and solvent dependent; will exchange with D₂O.

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of multiple overlapping signals in the aliphatic region.

  • Methine Protons (H1 and H2): The protons H1 (on the carbon bearing the hydroxyl group) and H2 (on the carbon bearing the azetidine group) are the most downfield of the cyclobutane ring protons, appearing between 3.0 and 4.5 ppm.[3] Their exact positions are influenced by the electronegativity of the attached heteroatoms and the ring's conformation. The key to confirming the trans stereochemistry lies in the vicinal coupling constant, ³JH1-H2. For a trans relationship on a cyclobutane ring, this coupling is typically small, in the range of 2-5 Hz, reflecting a dihedral angle approaching 90°-120° depending on the ring pucker.[1]

  • Cyclobutane Methylene Protons (H3 and H4): The four methylene protons on C3 and C4 are all chemically and magnetically non-equivalent. They will appear as complex multiplets between 1.7 and 2.4 ppm.[1][5] Geminal couplings (²J) will be in the range of 10-14 Hz, and vicinal couplings (³J) to H1 and H2 will further split these signals.

  • Azetidine Protons (H5, H6, and H7): The four protons on the carbons alpha to the nitrogen (C5 and C6) are expected to be equivalent due to rapid ring dynamics, appearing as a triplet-like signal around 3.5-3.8 ppm.[2] The two protons on the beta carbon (C7) will appear as a quintet-like signal (a triplet of triplets with similar coupling constants) further upfield, around 2.2-2.6 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • Substituted Carbons (C1 and C2): C1, attached to the hydroxyl group, is expected to be the most downfield carbon of the cyclobutane ring, resonating around 70-75 ppm. C2, bonded to the nitrogen of the azetidine ring, will also be significantly downfield, in the region of 60-65 ppm.[4]

  • Unsubstituted Carbons (C3, C4, C7): The remaining aliphatic carbons will appear at higher fields. The cyclobutane methylene carbons, C3 and C4, are predicted to be in the 20-30 ppm range, similar to other substituted cyclobutanes.[1][6] The azetidine C7 (beta to nitrogen) will be the most shielded carbon, appearing around 15-20 ppm.

  • Azetidine α-Carbons (C5, C6): The two carbons alpha to the nitrogen, C5 and C6, will be found in the 50-55 ppm range.

Confirming Stereochemistry: The Power of 2D NMR

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguous structure and stereochemistry confirmation.[7]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will reveal all the proton-proton coupling networks. Key expected correlations include:

  • H1 ↔ H2

  • H1 ↔ H4 protons

  • H2 ↔ H3 protons

  • H5/H6 ↔ H7 protons

This confirms the connectivity of the entire spin system, verifying the fundamental structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment is the most powerful tool for determining the trans stereochemistry. It detects protons that are close in space, regardless of whether they are coupled through bonds.

  • For the trans-isomer: A very weak or, more likely, absent cross-peak between H1 and H2 is expected. Instead, H1 should show a spatial correlation to one of the H3 protons, and H2 should show a correlation to one of the H4 protons (i.e., protons on the same face of the ring).

  • For the cis-isomer (A Comparison): In the hypothetical cis-isomer, H1 and H2 would be on the same face of the ring, resulting in a strong NOESY cross-peak between them.

This distinct difference in the NOESY spectrum provides a definitive method for distinguishing between the two diastereomers.

Key NOE Correlations for Stereoisomer Differentiation cluster_trans trans-Isomer (Expected) cluster_cis cis-Isomer (Comparative) Trans_H1 H1 Trans_H2 H2 Trans_H1->Trans_H2 NOE Absent/Weak Trans_H4 H4 (cis to H1) Trans_H1->Trans_H4 Strong NOE Trans_H3 H3 (cis to H2) Trans_H2->Trans_H3 Strong NOE Cis_H1 H1 Cis_H2 H2 Cis_H1->Cis_H2 Strong NOE Cis_H4 H4 (trans to H1/H2) Cis_H1->Cis_H4 NOE Absent/Weak Cis_H3 H3 (trans to H1/H2) Cis_H2->Cis_H3 NOE Absent/Weak

Caption: Expected key NOE correlations for the trans vs. cis isomers.

Experimental Protocol for NMR Analysis

Acquiring high-quality, unambiguous data requires a systematic approach. The following protocol outlines the necessary steps for the complete characterization of trans-2-(Azetidin-1-yl)cyclobutan-1-ol.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or MeOD-d₄) B 1D ¹H Spectrum Acquisition (Assess purity, identify signals) A->B C 1D ¹³C{¹H} Spectrum Acquisition (Count carbon environments) B->C D 2D COSY Spectrum (Establish ¹H-¹H connectivity) C->D E 2D HSQC Spectrum (Correlate ¹H and ¹³C signals) D->E F 2D NOESY/ROESY Spectrum (Determine stereochemistry via spatial proximity) E->F G Structure Elucidation & Verification (Integrate all data) F->G

Caption: Recommended experimental workflow for NMR-based structure elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent can be critical; if signals overlap, acquiring a spectrum in a different solvent like Benzene-d₆ can resolve them.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Use a relaxation delay (D1) of at least 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Use a spectral width of ~220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) are necessary due to the low natural abundance of ¹³C.

    • ¹H-¹H COSY: Acquire a gradient-selected COSY spectrum. Typically, 2-4 scans per increment over 256-512 increments are sufficient.

    • ¹H-¹³C HSQC: Acquire a gradient-selected Heteronuclear Single Quantum Coherence spectrum to identify one-bond C-H correlations. This is a sensitive experiment and can be run with 2-8 scans per increment.

    • ¹H-¹³C HMBC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) C-H correlations. This is less sensitive and may require 8-32 scans per increment.

    • ¹H-¹H NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations. The number of scans should be increased to ensure detection of weak cross-peaks.

Conclusion

The structural characterization of trans-2-(Azetidin-1-yl)cyclobutan-1-ol is a multi-faceted analytical problem that can be definitively solved using a combination of 1D and 2D NMR spectroscopy. The key diagnostic features in the ¹H NMR spectrum are the chemical shifts of the methine protons H1 and H2 and, most critically, their small vicinal coupling constant (³JH1-H2). The ¹³C NMR spectrum serves to confirm the number of unique carbon environments. However, the unequivocal confirmation of the trans stereochemistry relies on a 2D NOESY experiment, where the absence of a spatial correlation between H1 and H2, contrasted with the presence of correlations to other protons on the same face of the cyclobutane ring, provides the conclusive evidence. This guide provides the predictive data and experimental framework necessary for researchers to confidently identify and characterize this complex molecular architecture.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • ResearchGate. (2025). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions.
  • Al-Huniti, M. H., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation.
  • Amazon AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
  • ChemicalBook. (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR.
  • ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
  • Doc Brown's Chemistry. (2025). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene.
  • Srebro, M., & Sadlej, J. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7.
  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • University of Puget Sound. (2022). 1H NMR Chemical Shifts.
  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Aminocyclobutan-1-ol.

Sources

A Comparative Analysis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol and its Piperidinyl Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The choice between smaller, more constrained ring systems like azetidine and larger, more flexible ones such as piperidine can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement.[1][2][3] This guide provides a comprehensive framework for the comparative analysis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol and its corresponding piperidinyl analog, trans-2-(Piperidin-1-yl)cyclobutan-1-ol.

While specific experimental data for trans-2-(Azetidin-1-yl)cyclobutan-1-ol is not yet prevalent in published literature, this guide will leverage established principles of medicinal chemistry to offer a prospective analysis. We will explore the anticipated differences in their properties, provide detailed protocols for their synthesis and head-to-head evaluation, and present a logical framework for interpreting the potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

The Azetidine vs. Piperidine Scaffold: A Tale of Two Rings

The fundamental distinction between azetidine and piperidine lies in their ring size and resulting conformational characteristics. Azetidine, a four-membered heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), which imparts a greater degree of rigidity.[1] In contrast, the six-membered piperidine ring readily adopts a stable, low-strain chair conformation.[1] These structural differences have a cascading effect on key drug-like properties.

Physicochemical Properties: A Comparative Overview

The choice between an azetidine and a piperidine scaffold can significantly impact a molecule's solubility, lipophilicity, and basicity. The smaller, more polar nature of the azetidine ring generally leads to increased aqueous solubility, a desirable attribute for many drug candidates.[4] Conversely, the larger piperidine ring tends to increase lipophilicity (logP), which can enhance membrane permeability but may also lead to greater non-specific binding and lower solubility.[4]

The basicity (pKa) of the nitrogen atom is also influenced by the ring system. While both are basic, the pKa values can be subtly affected by the surrounding molecular framework and substitution patterns.[1] These seemingly minor differences can have significant implications for a compound's behavior at physiological pH, affecting its absorption, distribution, and potential for off-target interactions.[1]

PropertyAzetidine-containing CompoundsPiperidine-containing CompoundsRationale
Solubility Generally higherGenerally lowerThe more compact and polar nature of the azetidine ring often leads to improved aqueous solubility.[4]
Lipophilicity (logP) Generally lowerGenerally higherThe larger carbon framework of the piperidine ring contributes to increased lipophilicity.[4]
Metabolic Stability Can be susceptible to ring-opening due to strain, but substitution can mitigate this.[1]Generally more stable, though oxidation at carbons adjacent to the nitrogen is a common metabolic pathway.[1][5]The high ring strain of azetidine can be a site for metabolic cleavage, while the more stable piperidine ring has different metabolic vulnerabilities.[1]
Conformational Rigidity HighLowThe strained four-membered ring of azetidine offers fewer conformations compared to the flexible chair and boat forms of piperidine.[1]

Synthesis and Characterization: A Proposed Workflow

A robust comparative analysis begins with the efficient and well-characterized synthesis of both analogs. The following section outlines a plausible synthetic approach for trans-2-(Azetidin-1-yl)cyclobutan-1-ol and its piperidinyl counterpart, starting from a common intermediate.

Proposed Synthetic Route

The synthesis of both target compounds can be envisioned to proceed from a common precursor, 2-bromocyclobutan-1-one. This can be achieved through a nucleophilic substitution reaction with the respective cyclic amine, followed by stereoselective reduction of the resulting ketone.

Synthetic_Route 2-bromocyclobutan-1-one 2-bromocyclobutan-1-one Intermediate_A 2-(Azetidin-1-yl)cyclobutan-1-one 2-bromocyclobutan-1-one->Intermediate_A Azetidine, Base Intermediate_P 2-(Piperidin-1-yl)cyclobutan-1-one 2-bromocyclobutan-1-one->Intermediate_P Piperidine, Base Azetidine Azetidine Piperidine Piperidine Reduction Stereoselective Reduction Intermediate_A->Reduction Intermediate_P->Reduction Target_A trans-2-(Azetidin-1-yl)cyclobutan-1-ol Target_P trans-2-(Piperidin-1-yl)cyclobutan-1-ol Reduction->Target_A Reduction->Target_P

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of trans-2-(Azetidin-1-yl)cyclobutan-1-ol
  • Synthesis of 2-(Azetidin-1-yl)cyclobutan-1-one:

    • To a solution of 2-bromocyclobutan-1-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add azetidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(azetidin-1-yl)cyclobutan-1-one.

  • Stereoselective Reduction to trans-2-(Azetidin-1-yl)cyclobutan-1-ol:

    • Dissolve the 2-(azetidin-1-yl)cyclobutan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise. The choice of a bulky reducing agent may favor the formation of the trans isomer.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to isolate the trans isomer. The stereochemistry should be confirmed by 2D NMR techniques such as NOESY.

The same protocol can be followed for the synthesis of trans-2-(Piperidin-1-yl)cyclobutan-1-ol by substituting azetidine with piperidine in the first step.

Head-to-Head Comparison: Key Experimental Assays

A thorough comparison of the two analogs requires a panel of in vitro and in vivo assays to assess their pharmacological and pharmacokinetic properties.

In Vitro Pharmacological Evaluation

Assuming a hypothetical target, such as a G-protein coupled receptor (GPCR) or an enzyme, the following assays would be critical:

  • Receptor Binding Assay: To determine the binding affinity (Ki) of each compound for the target. This can be performed using a radioligand binding assay or a fluorescence-based assay.

  • Functional Assay: To assess the functional activity (e.g., EC50 for an agonist, IC50 for an antagonist) of each compound. The choice of assay will depend on the target class (e.g., cAMP assay for a GPCR, enzymatic activity assay for an enzyme).

  • Selectivity Profiling: To evaluate the off-target activity of the compounds against a panel of related and unrelated targets. This is crucial for identifying potential side effects.

In_Vitro_Workflow Start Synthesized Compounds Binding Receptor Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (Determine EC50/IC50) Binding->Functional Selectivity Selectivity Profiling (Off-target activity) Functional->Selectivity Conclusion Pharmacological Profile Selectivity->Conclusion

Caption: In vitro pharmacological evaluation workflow.

ADME & Pharmacokinetic Profiling

The in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds will be critical for their potential as drug candidates.

  • Metabolic Stability Assay:

    • Incubate the test compounds with liver microsomes (human, rat, mouse) in the presence of NADPH.

    • Monitor the disappearance of the parent compound over time using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). This will provide insights into the metabolic liabilities of the azetidine versus the piperidine ring.[6]

  • Cell Permeability Assay:

    • Use a Caco-2 cell monolayer as an in vitro model of the intestinal barrier.

    • Measure the transport of the compounds from the apical to the basolateral side and vice versa to determine the apparent permeability coefficient (Papp).

  • In Vivo Pharmacokinetic Study:

    • Administer the compounds to a rodent species (e.g., rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points and analyze the plasma concentrations of the compounds using LC-MS/MS.

    • Determine key PK parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Anticipated Outcomes and Interpretation

Based on the established principles of medicinal chemistry, we can anticipate several potential differences between the azetidinyl and piperidinyl analogs:

  • Potency and Selectivity: The more rigid nature of the azetidine ring may lead to a more defined interaction with the target, potentially resulting in higher potency and selectivity. However, the greater conformational flexibility of the piperidine ring might allow for more adaptable binding to the target.

  • Metabolic Stability: The azetidine analog may be more susceptible to metabolic ring cleavage due to its inherent ring strain.[1] Conversely, the piperidine analog is more likely to undergo oxidation at the carbons alpha to the nitrogen.[1][5] The in vitro metabolic stability assay will be crucial in identifying the more stable scaffold.

  • Pharmacokinetics: The higher expected solubility of the azetidine analog could lead to improved absorption and oral bioavailability. However, its metabolic instability could result in rapid clearance. The piperidinyl analog, with its higher lipophilicity, may have better membrane permeability but could also be more prone to first-pass metabolism.

Conclusion: A Data-Driven Decision

The choice between an azetidine and a piperidine scaffold is not a one-size-fits-all decision.[1] It requires a careful, data-driven evaluation of the specific molecular context and the desired therapeutic profile. While the azetidine ring in trans-2-(Azetidin-1-yl)cyclobutan-1-ol may offer advantages in terms of rigidity and solubility, the piperidinyl analog may provide a more favorable metabolic profile.

This guide provides a roadmap for researchers to conduct a thorough and objective comparison of these two promising scaffolds. By following the proposed synthetic and experimental workflows, researchers can generate the necessary data to make an informed decision and advance the most promising candidate toward further preclinical development.

References

  • ResearchGate. (n.d.). Synthesis of 2‐Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence | Request PDF. Retrieved from a relevant ResearchGate publication.[7]

  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.[1]

  • BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem.[4]

  • Piras, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15526-15563.[8]

  • Venet, M., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5365-5377.[6]

  • Middleton, D. S., et al. (2005). Structure-activity Relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving Oral Absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961.[9]

  • Cho, S. Y., & Cha, J. K. (2000). Enantioselective synthesis of 2-substituted cyclobutanones. Organic Letters, 2(9), 1337-1339.[10]

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687.[11]

  • Georg, G. I., & Chen, T. (2008). Product Class 2: Cyclobutanones and Their Precursors. In Science of Synthesis (Vol. 26, pp. 101-152). Thieme.[12]

  • Johnson, T. A., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica, 46(10), 856-865.[5]

  • Kondratov, I. S., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(2), 833-843.[13]

  • Boyko, Y., et al. (2021). Different modalities of piperidine-containing drugs and drug candidates. RSC Medicinal Chemistry, 12(8), 1216-1232.[2]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from a relevant ResearchGate publication.[14]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Pharmaffiliates.[3]

  • Lanyon, L. F., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(24), 10134-10155.[15]

  • Kananovich, D. G., & Kochetkov, K. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391.[16]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 58(38), 13264-13287.[17]

  • Azetidinone: Different methods of synthesis and its biological profile. (2012). Der Pharma Chemica, 4(3), 969-979.[18]

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 896-903.[19]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3625-3647.[20]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar, 4(1), 1-10.[21]

  • Yaswanth, M., et al. (2020). In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic activity. Journal of PeerScientist, 2(1), e1000009.[22]

Sources

A Comparative Pharmacokinetic Guide: Azetidinyl Cyclobutanols vs. Pyrrolidinyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Nuances That Define Pharmacokinetic Fate

In modern drug discovery, the selection of a core scaffold is a pivotal decision that profoundly influences a compound's ultimate success. Among the saturated nitrogen-containing heterocycles, azetidine and pyrrolidine rings are frequently employed by medicinal chemists to explore chemical space and optimize pharmacological activity.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in both natural products and FDA-approved drugs, often selected to enhance solubility or act as a hydrogen bond donor/acceptor.[3][4] In contrast, the four-membered azetidine ring offers a more constrained, three-dimensional geometry, which can provide unique vectors for substituent placement and improved physicochemical properties for specific applications, such as central nervous system (CNS) drug discovery.[5][6]

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of two representative structural classes: azetidinyl cyclobutanols and their analogous pyrrolidinyl counterparts. Understanding the inherent differences in their Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for researchers aiming to rationally design molecules with optimal in vivo behavior.[7] We will delve into the underlying physicochemical drivers of these differences and provide field-tested experimental protocols for their evaluation.

The Physicochemical Foundation: How Ring Structure Governs ADME Properties

The journey of a drug through the body is dictated by a complex interplay of its physical and chemical properties.[8] The choice between an azetidine and a pyrrolidine ring directly impacts key parameters like lipophilicity, polarity, and three-dimensional shape, which in turn govern pharmacokinetic outcomes.

  • Lipophilicity (LogP/LogD): The pyrrolidine ring is generally considered more lipophilic than the more compact azetidine ring, assuming similar substitution patterns. This can influence membrane permeability and plasma protein binding.

  • Polar Surface Area (TPSA): The nitrogen atom in both rings contributes to the TPSA. However, the greater steric accessibility of the nitrogen lone pair in the less-strained pyrrolidine ring can lead to more significant hydrogen bonding interactions, potentially increasing aqueous solubility.[3]

  • Basicity (pKa): Both azetidine and pyrrolidine are basic amines. Pyrrolidine is typically more basic (pKa ~11.3) than azetidine (pKa ~11.1). This difference in basicity affects the ionization state at physiological pH (7.4), which is a critical determinant of solubility, cell permeability, and interaction with acidic proteins like Human Serum Albumin (HSA).

  • Three-Dimensional (3D) Conformation: The puckered, five-membered pyrrolidine ring offers greater conformational flexibility ("pseudorotation") compared to the more rigid, strained four-membered azetidine ring. This rigidity can be an advantage in locking in a bioactive conformation but may also impact interactions with metabolizing enzymes and transporters.

Table 1: Typical Physicochemical Property Comparison
ParameterAzetidinyl Cyclobutanol (Representative)Pyrrolidinyl Analog (Representative)Rationale & Implication
Lipophilicity (cLogP) LowerHigherAffects permeability, protein binding, and metabolic stability.
Aqueous Solubility Potentially HigherPotentially Lower (can be improved by N-H)Higher solubility is favorable for oral absorption and formulation.[3]
pKa ~11.1~11.3Influences ionization at physiological pH, impacting absorption and distribution.
3D Shape Rigid, constrainedFlexible, puckeredRigidity can improve selectivity but may alter enzyme/transporter interactions.[2]

Absorption: Navigating the Gastrointestinal Barrier

For orally administered drugs, absorption is the first critical hurdle. It is primarily governed by a balance between aqueous solubility and membrane permeability.

Azetidinyl Cyclobutanols: The inherent polarity and compact nature of the azetidine ring can contribute to better aqueous solubility.[6] This is a significant advantage for dissolution in the gastrointestinal tract. However, their lower lipophilicity might result in reduced passive diffusion across the intestinal membrane unless other lipophilic groups are present in the molecule.

Pyrrolidinyl Analogs: These compounds may exhibit higher permeability due to greater lipophilicity. However, their solubility can be a limiting factor. The pyrrolidine nitrogen, if unsubstituted, can serve as a hydrogen bond donor, which can improve solubility but potentially reduce permeability.[3] Furthermore, both scaffolds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells, thereby reducing net absorption.[9]

Distribution: Journey Through the Bloodstream

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key parameters include Plasma Protein Binding (PPB) and the Volume of Distribution (Vd).

Plasma Protein Binding (PPB): Drugs bind primarily to albumin and alpha-1-acid glycoprotein (AAG) in the plasma.[10] Only the unbound (free) drug is available to exert a pharmacological effect.[10]

  • Azetidinyl Cyclobutanols: Their generally lower lipophilicity may lead to lower PPB, resulting in a higher free fraction. This can enhance target engagement but may also lead to faster clearance.

  • Pyrrolidinyl Analogs: The higher lipophilicity often associated with this scaffold can lead to more extensive PPB, particularly to albumin.[11] While this reduces the free fraction, it can also serve as a reservoir, potentially prolonging the drug's half-life.[12]

Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues.

  • A low Vd suggests the drug is largely confined to the bloodstream (typical for highly protein-bound acidic drugs).[12]

  • A high Vd indicates extensive tissue distribution, which is common for lipophilic, basic compounds. Both azetidinyl and pyrrolidinyl analogs, being basic, are expected to have Vd values greater than the volume of total body water. The higher lipophilicity of pyrrolidinyl analogs may lead to a larger Vd compared to their azetidinyl counterparts.

Metabolism: The Biotransformation Divide

Metabolism is the body's primary mechanism for clearing foreign compounds, mainly occurring in the liver via Cytochrome P450 (CYP) enzymes.[13] The structural differences between the two scaffolds lead to distinct metabolic pathways and rates of clearance.

Azetidinyl Cyclobutanols: The strained azetidine ring can be susceptible to specific metabolic pathways. While often used to block metabolism at a particular site, the ring itself is not inert. N-dealkylation is a common pathway if the nitrogen is substituted. The cyclobutanol moiety is a prime site for oxidation to the corresponding cyclobutanone. The overall metabolic rate is highly dependent on the substituents. Some azetidine-containing compounds have been designed to have good metabolic stability.[14]

Pyrrolidinyl Analogs: The pyrrolidine ring has well-documented metabolic pathways. Oxidation at the carbon adjacent to the nitrogen (α-carbon) is common, leading to the formation of a γ-lactam (pyrrolidinone) or potentially a reactive iminium ion.[3][15][16] This bioactivation to a reactive metabolite is a potential liability that must be carefully assessed, as it can lead to toxicity.[3] N-dealkylation is also a prevalent metabolic route for N-substituted pyrrolidines.

Workflow for In Vitro ADME Profiling

The following diagram illustrates a typical workflow for assessing key ADME properties during lead optimization.

ADME_Workflow cluster_InVitro In Vitro ADME Screening cluster_Data Data Analysis & Decision Compound Test Compound Solubility Kinetic Solubility Assay Compound->Solubility Assess Dissolution Permeability Caco-2 / PAMPA Assay Compound->Permeability Predict Absorption Metabolism Microsomal Stability Assay Compound->Metabolism Predict Clearance PPB Equilibrium Dialysis (PPB) Compound->PPB Assess Free Fraction Analysis Synthesize Data (Tables, Models) Solubility->Analysis Permeability->Analysis CYP_Inhib CYP Inhibition Assay Metabolism->CYP_Inhib Assess DDI Risk PPB->Analysis CYP_Inhib->Analysis Decision Select Candidate for In Vivo PK Study Analysis->Decision

Caption: High-level workflow for in vitro ADME screening and candidate selection.

Experimental Protocols: A Practical Guide

Accurate and reproducible experimental data is the bedrock of any successful drug discovery program.[17] Below are detailed, step-by-step protocols for core in vitro ADME assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a compound by measuring its rate of disappearance when incubated with HLM, a source of Phase I metabolic enzymes.[18]

Methodology:

  • Prepare Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • HLM Stock: 20 mg/mL (pooled from multiple donors).

    • NADPH Regenerating System (e.g., NADPH-A/B).

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Quenching Solution: Acetonitrile with an internal standard (e.g., 100 nM Tolbutamide).

  • Incubation Procedure:

    • Prepare a master mix by diluting HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Add the test compound to the HLM mix to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. This is your T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding it to 150 µL of the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration]).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis reagents Prepare Reagents: - Compound (1µM final) - HLM (0.5 mg/mL final) - NADPH System pre_incubate Pre-incubate Compound + HLM reagents->pre_incubate start_rxn Initiate Reaction (Add NADPH) pre_incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate of efflux transporters using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[9][20]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

    • Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A-to-B Permeability: Add the test compound (e.g., 10 µM) to the apical (A) chamber. Collect samples from the basolateral (B) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral (B) chamber and collect samples from the apical (A) chamber.

  • Sample Analysis:

    • Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

    • Include control compounds: propranolol (high permeability) and atenolol (low permeability).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An ER > 2 suggests the compound is a substrate for an efflux transporter.[20]

Table 2: Illustrative Comparative In Vitro ADME Profile
ParameterAzetidinyl CyclobutanolPyrrolidinyl AnalogDesired Outcome
Solubility (µM) >10020-50>50 µM
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 310>5 (High Permeability)
Efflux Ratio 1.23.5< 2
HLM Stability (t½, min) >6015>30 min
CYP3A4 Inhibition (IC₅₀, µM) >208>10 µM (Low Risk)
Plasma Protein Binding (%) 85%98%Varies by target; generally lower is simpler

Note: These values are illustrative examples based on general principles and do not represent specific experimental data.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile/feces). The physicochemical properties of the metabolites are key. More polar, water-soluble metabolites, such as those produced by oxidation or conjugation, are more readily excreted by the kidneys. The choice of azetidine versus pyrrolidine can influence the metabolic profile and thus the primary route of excretion.

Conclusion and Strategic Insights for Drug Design

The choice between an azetidinyl cyclobutanol and a pyrrolidinyl scaffold is not trivial and carries significant pharmacokinetic consequences.

  • Azetidinyl cyclobutanols may offer advantages in terms of aqueous solubility and potentially lower metabolic clearance if the ring system is not a primary metabolic hotspot. Their rigidity can be leveraged for target selectivity. However, their lower lipophilicity might pose a challenge for achieving high passive permeability, a factor that must be balanced by other molecular features.

  • Pyrrolidinyl analogs often provide excellent membrane permeability due to their lipophilic nature. This scaffold is well-precedented in approved drugs.[4] The primary challenges are managing solubility , mitigating high plasma protein binding , and, most critically, avoiding metabolic pathways that lead to the formation of reactive iminium ion metabolites .[3]

Ultimately, there is no universally superior scaffold. The optimal choice depends on the specific goals of the drug discovery program, including the desired route of administration, target location (e.g., CNS vs. peripheral), and required dosing frequency. By employing the systematic in vitro ADME profiling detailed in this guide, research teams can make data-driven decisions, anticipate pharmacokinetic challenges, and rationally design molecules with a higher probability of clinical success.[21]

References

  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.
  • Guisot, N. E. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3447402/]
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Kumar, D. et al. (2022). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science. [URL: https://www.ijltemas.in/digital-library/volume-xi-issue-v-may-2022.php]
  • Abdighahroudi, M. S. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7250917/]
  • Kumar, D. et al. (2022). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. IDEAS/RePEc. [URL: https://ideas.repec.org/a/jlt/journl/v11y2022i5p39-46.html]
  • Patil, S. A. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9733077/]
  • Tripodi, F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Benchchem. Benchmarking the ADME Properties of 3-(3-Biphenylyl)azetidine Derivatives: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/blog/adme-properties-of-3-(3-biphenylyl)
  • Creative Bioarray. 6 Easy Steps to Get Your In Vitro ADME Done. Creative Bioarray. [URL: https://www.creative-bioarray.com/blog/6-easy-steps-to-get-your-in-vitro-adme-done.htm]
  • Yue, P. et al. (2017). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600494/]
  • Nold, T. (2025). In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. LinkedIn. [URL: https://www.linkedin.
  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [URL: https://www.waters.com/nextgen/us/en/library/library-landing/2023/versatile-lc-ms-ms-solutions-for-the-evolving-bioanalysis-landscape.html]
  • Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure. [URL: https://www.creative-biostructure.com/in-vitro-adme-tox-profiling_61.htm]
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/a-guide-to-in-vitro-adme-testing-in-drug-development]
  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [URL: https://www.researchgate.
  • Tripodi, F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [URL: https://link.springer.com/article/10.1007/s41061-021-00347-5]
  • Tripodi, F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/353841961_Pyrrolidine_in_Drug_Discovery_A_Versatile_Scaffold_for_Novel_Biologically_Active_Compounds]
  • Wang, Y. et al. (2020). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [URL: https://www.researchgate.net/publication/339458999_Urinary_metabolites_and_metabolic_pathways_of_three_analogues_of_1-phenyl-2-pyrrolidine-1-ylpentan-1-one_a-PVP_in_humans]
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133403/]
  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/1420-3049/30/6/1231]
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [URL: https://www.agilexbiolabs.com/the-evolution-of-pharmacokinetics-for-small-molecules-in-bioanalysis/]
  • Oliveira, A. F. et al. (2020). Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. iris univpm. [URL: https://iris.univpm.it/handle/11566/275304]
  • Cherney, R. J. et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [URL: https://nanolab.cancer.gov/sites/default/files/2020-09/NCL_Method_PCC-16.pdf]
  • Zhang, D. et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9395213/]
  • Gardiner, P. et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/31113795/]
  • INMATEC. Nitrogen for liquid chromatography-mass spectrometry / LC-MS. INMATEC. [URL: https://www.inmatec.
  • ResearchGate. (2019). Metabolic stability of selected derivatives expressed as metabolic half-life in an in vitro test. ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-stability-of-selected-derivatives-expressed-as-metabolic-half-life-in-an-in_fig2_336474149]
  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [URL: https://symeres.com/news-downloads/webinar-in-vivo-pharmacokinetic-experiments-in-preclinical-drug-development]
  • Weidolf, L. et al. (2017). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11064293/]
  • Al-Abed, Y. et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883921/]
  • ResearchGate. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. ResearchGate. [URL: https://www.researchgate.net/publication/333246853_Plasma_Protein_Binding_as_an_Optimizable_Parameter_for_Acidic_Drugs]
  • Al-Abed, Y. et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24094592/]
  • Obach, R. S. (2008). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. [URL: https://gyansanchay.csjmu.ac.in/wp-content/uploads/2022/04/Plasma-Protein-Binding-in-Drug-Discovery-and-Development.pdf]
  • Boriack-Sjodin, P. A. et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21146428/]
  • Kamal, A. et al. (2012). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. Organic & Biomolecular Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3444229/]
  • The Royal Society of Chemistry. (2014). Species differences in drug plasma protein binding. The Royal Society of Chemistry. [URL: https://www.rsc.org/images/OC-symp-Di_tcm18-241517.pdf]
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/20/4769]
  • Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1251347/full]

Sources

Validating Stereochemical Purity of trans-2-(Azetidin-1-yl)cyclobutan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, highly strained aliphatic architectures, the stereochemical validation of building blocks like trans-2-(Azetidin-1-yl)cyclobutan-1-ol becomes a critical quality attribute. This molecule presents a unique analytical challenge: it combines a highly basic azetidine ring with a strained cyclobutanol system and two contiguous stereocenters (C1 and C2).

Because the trans relative configuration dictates that the hydroxyl and azetidine groups reside on opposite faces of the cyclobutane ring, determining the enantiomeric excess (ee) of the (1R, 2R) or (1S, 2S) isomers requires analytical techniques capable of resolving highly polar, basic analytes without degradation or peak distortion.

This guide objectively compares the three primary methodologies for validating the stereochemical purity of this compound, explaining the causality behind method selection and providing self-validating experimental protocols.

Analytical Strategy & Causality

When selecting an analytical platform for trans-2-(Azetidin-1-yl)cyclobutan-1-ol, the physicochemical properties of the molecule dictate the approach:

  • The Basic Nitrogen: The azetidine ring is highly basic. On traditional silica-based Chiral Stationary Phases (CSPs), this basic nitrogen interacts strongly with residual acidic silanols, leading to severe peak tailing and poor resolution in standard High-Performance Liquid Chromatography (HPLC)[1].

  • The Secondary Alcohol: The hydroxyl group at C1 provides a perfect nucleophilic handle for chiral derivatization. This enables Nuclear Magnetic Resonance (NMR) analysis via Chiral Derivatizing Agents (CDAs), which is crucial when no chiral reference standard is available[2].

  • Lack of a Strong Chromophore: The molecule lacks an aromatic ring, meaning traditional UV detection at 254 nm is ineffective. Detection must rely on low-wavelength UV (e.g., 210 nm), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).

G Start trans-2-(Azetidin-1-yl)cyclobutan-1-ol Stereochemical Validation Split Select Analytical Pathway Start->Split SFC Chiral SFC (Primary Method) Split->SFC HPLC Chiral HPLC (Alternative Method) Split->HPLC NMR 1H/19F NMR (Mosher's Derivatization) Split->NMR SFC_Pros High Throughput Reduced Peak Tailing Low Solvent Use SFC->SFC_Pros HPLC_Pros High Accessibility Standard CSPs HPLC->HPLC_Pros NMR_Pros Absolute Configuration No Chiral Standard Needed NMR->NMR_Pros

Figure 1: Decision matrix for selecting the optimal stereochemical validation pathway.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three primary analytical techniques for this specific amino alcohol.

ParameterChiral SFC (Gold Standard)Chiral HPLCNMR (Mosher's Ester)
Primary Output Enantiomeric Excess (ee)Enantiomeric Excess (ee)Absolute Config. & ee
Analysis Time 3 – 10 min15 – 45 min2 – 4 hours (inc. prep)
Sensitivity (LOD) < 0.05% minor enantiomer~ 0.1% minor enantiomer~ 1 - 2% minor enantiomer
Peak Shape (Amines) Excellent (sharp)Often broad / tailingN/A (Spectroscopic)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)High (Derivatization req.)
Reference Std. Racemate requiredRacemate requiredNone required

Method 1: Chiral Supercritical Fluid Chromatography (SFC)

The Causality of SFC Superiority

For basic amino alcohols, Chiral SFC is the modern gold standard[3]. Supercritical CO₂ is non-polar and possesses gas-like diffusivity and liquid-like density. This results in superior mass transfer kinetics compared to HPLC, allowing for higher flow rates without sacrificing resolution[3]. Furthermore, by adding a polar modifier (methanol) spiked with a basic additive (e.g., 0.1% diethylamine), the acidic silanols on the CSP are effectively masked. This prevents secondary retention mechanisms, yielding sharp, symmetrical peaks for the azetidine moiety[4].

Self-Validating Protocol: Chiral SFC Analysis
  • System Suitability Testing (SST):

    • Causality: You must prove the column can resolve the enantiomers before analyzing an unknown.

    • Action: Inject a 1 mg/mL solution of racemictrans-2-(Azetidin-1-yl)cyclobutan-1-ol.

    • Validation Criteria: The method is only valid if the resolution ( Rs​ ) between the (1R, 2R) and (1S, 2S) peaks is ≥1.5 , and the peak area ratio is strictly 50:50 ( ±1% ). This confirms the absence of enantioselective degradation or detector bias.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or IG, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol (80:20 v/v) containing 0.1% Diethylamine (DEA) or Isopropylamine (IPA)[4].

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Detection: MS (SIM mode for the [M+H]+ ion) or ELSD, due to the lack of a UV chromophore.

  • Sample Analysis: Inject 5 µL of the enantioenriched sample (1 mg/mL in Methanol). Calculate ee based on the integrated peak areas.

Method 2: NMR via Mosher's Ester Derivatization

The Causality of Mosher's Analysis

When a racemic reference standard is unavailable, chromatographic methods cannot assign absolute stereochemistry. Mosher's ester analysis solves this by covalently attaching a chiral auxiliary—α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)—to the C1 hydroxyl group[2].

By synthesizing both the (R)- and (S)-MTPA esters, a diastereomeric relationship is created[5]. In the most stable conformation of the ester, the diamagnetic anisotropy of the phenyl ring selectively shields the protons on one face of the cyclobutane ring, shifting them upfield in the 1H NMR spectrum[2]. Calculating the difference in chemical shifts ( ΔδSR ) allows for the definitive assignment of the absolute configuration[6]. Furthermore, 19F NMR can be used to accurately calculate the ee, as the fluorine signals appear in a background-free region.

Mosher cluster_reagents Alcohol trans-2-(Azetidin-1-yl) cyclobutan-1-ol (Unknown ee) ReactionR Pyridine, DMAP CH2Cl2, RT Alcohol->ReactionR ReactionS Pyridine, DMAP CH2Cl2, RT Alcohol->ReactionS ReagentR (R)-MTPA-Cl (Mosher's Acid Chloride) ReagentR->ReactionR ReagentS (S)-MTPA-Cl (Mosher's Acid Chloride) ReagentS->ReactionS EsterS (S)-MTPA Ester Diastereomer ReactionR->EsterS EsterR (R)-MTPA Ester Diastereomer ReactionS->EsterR Analysis 1H / 19F NMR Analysis Calculate ΔδSR EsterS->Analysis EsterR->Analysis

Figure 2: Mosher's ester derivatization workflow for absolute configuration and ee determination.

Self-Validating Protocol: Mosher's Derivatization

Expert Note: Reaction of an alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog (CIP) priority changes between the acid chloride and the resulting ester. The method relies on the defined configuration of the reagent[5].

  • Derivatization Reaction:

    • Dissolve 5 mg of trans-2-(Azetidin-1-yl)cyclobutan-1-ol in 0.5 mL of anhydrous CD2​Cl2​ in an NMR tube.

    • Add 2 equivalents of pyridine and a catalytic amount of DMAP (4-dimethylaminopyridine)[6].

    • Add 1.5 equivalents of (R)-MTPA-Cl.

    • Repeat the exact process in a second NMR tube using (S)-MTPA-Cl.

  • Self-Validation Step (Reaction Completeness):

    • Causality: If the reaction does not reach 100% conversion, kinetic resolution may occur, artificially skewing the observed ee of the product.

    • Action: Acquire a 1H NMR spectrum after 2 hours. Confirm the complete disappearance of the unreacted carbinol proton (C1-H) of the starting material.

  • Data Acquisition & Analysis:

    • Acquire high-resolution 1H and 19F NMR spectra for both the (S)-MTPA ester and (R)-MTPA ester[2].

    • Absolute Configuration: Tabulate the chemical shifts of the cyclobutane protons. Calculate ΔδSR=δS​−δR​ . Protons with a positive ΔδSR are positioned on the right side of the MTPA plane, while those with a negative ΔδSR are on the left[5]. Fit this to the standard Mosher model to assign the C1 stereocenter.

    • Enantiomeric Excess: Integrate the major and minor 19F signals (typically around -71 to -72 ppm) in the spectrum of a single diastereomeric ester to calculate the ee.

Conclusion

For routine, high-throughput stereochemical validation of trans-2-(Azetidin-1-yl)cyclobutan-1-ol, Chiral SFC is the superior choice due to its ability to handle basic amines without peak tailing, coupled with rapid analysis times[3]. However, during the initial synthesis or structural elucidation phases where absolute configuration must be definitively proven without a reference standard, Mosher's ester derivatization combined with NMR remains the indispensable, authoritative technique[6].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Azetidin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(Azetidin-1-yl)cyclobutan-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。